molecular formula C17H14O8 B1311221 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone CAS No. 125537-92-0

3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone

カタログ番号: B1311221
CAS番号: 125537-92-0
分子量: 346.3 g/mol
InChIキー: KPONYCCDEVQZMR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone has been reported in Gardenia carinata with data available.

特性

IUPAC Name

2-(3,5-dihydroxy-4-methoxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O8/c1-23-16-9(19)3-7(4-10(16)20)12-5-8(18)14-13(25-12)6-11(21)17(24-2)15(14)22/h3-6,19-22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPONYCCDEVQZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1O)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438379
Record name 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125537-92-0
Record name 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling a Rare Flavonoid: A Technical Guide to the Natural Sourcing and Isolation of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone, a rare and specific flavonoid. This document details its known natural source, presents a generalized protocol for its isolation based on established methods for similar compounds, and outlines its physicochemical properties. Due to the limited publicly available data on this specific molecule, this guide also highlights areas for future research and characterization.

Introduction to this compound

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. This compound is a unique member of the flavone subclass, characterized by a specific hydroxylation and methoxylation pattern on its phenyl and chromen-4-one rings. While research on this particular compound is still emerging, its structural features suggest potential for further investigation in medicinal chemistry and drug discovery.

Natural Sources

To date, the primary identified natural source of this compound is the aerial parts of Artemisia salsoloides, a plant belonging to the Asteraceae family.[1] The genus Artemisia is a rich source of various bioactive compounds, including a wide array of flavonoids.[2][3] While other structurally similar flavones have been isolated from different Artemisia species, A. salsoloides is the only confirmed source for this specific molecule based on available data.

Isolation and Purification Protocols

A specific, detailed experimental protocol for the isolation of this compound from Artemisia salsoloides is not extensively documented in publicly accessible literature. However, based on established methodologies for flavonoid extraction from the Artemisia genus, a generalized protocol can be proposed.[2] This multi-step process involves extraction, fractionation, and chromatographic purification.

3.1. Plant Material Preparation

  • Collection : The aerial parts of Artemisia salsoloides should be collected, preferably during the flowering season to ensure the highest concentration of secondary metabolites.

  • Drying : The plant material is air-dried in a shaded, well-ventilated area for approximately 10-14 days to reduce moisture content.

  • Grinding : The dried material is then ground into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

3.2. Extraction

  • Maceration : A known quantity of the powdered plant material (e.g., 1 kg) is macerated in a large vessel with a polar solvent such as 80% methanol or ethanol at room temperature.[2] The solvent-to-solid ratio is typically around 10:1 (v/w).

  • Agitation : The mixture is agitated periodically for 24-48 hours to ensure thorough extraction.

  • Filtration and Concentration : The extract is filtered to remove solid plant debris. The process is repeated 2-3 times with fresh solvent to maximize yield. The combined filtrates are then concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

3.3. Fractionation

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

  • Flavonoids, being moderately polar, are typically enriched in the ethyl acetate and chloroform fractions.

  • Each fraction is concentrated in vacuo to yield respective sub-extracts.

3.4. Chromatographic Purification

  • Column Chromatography : The flavonoid-rich fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

  • Thin-Layer Chromatography (TLC) : Fractions are collected and monitored by TLC, using an appropriate solvent system and visualizing with UV light or a suitable spray reagent (e.g., natural products-polyethylene glycol reagent).

  • Further Purification : Fractions containing the target compound are pooled and may require further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) with a C18 column to achieve high purity.

Physicochemical and Spectroscopic Data

As of the latest literature review, specific experimental spectroscopic data (¹H-NMR, ¹³C-NMR, MS) for this compound have not been published. The following table summarizes its basic physicochemical properties, which are computationally derived.

PropertyValue
Molecular Formula C₁₇H₁₄O₈
Molecular Weight 346.29 g/mol
IUPAC Name 2-(3,5-dihydroxy-4-methoxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one
Canonical SMILES COC1=C(C(=C(C=C1O)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)O)O

Note: These properties are predicted and await experimental verification.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activities or the signaling pathways modulated by this compound. Flavonoids as a class are known to exhibit a wide range of activities, including antioxidant, anti-inflammatory, and anticancer effects. The unique substitution pattern of this flavone warrants future investigation into its potential therapeutic properties.

Experimental Workflow and Logic Diagrams

Given the absence of data on specific signaling pathways, a generalized experimental workflow for the isolation and characterization of this compound is presented below. This diagram outlines the logical sequence of steps from plant material to a pure, identified compound.

Isolation_Workflow Plant Artemisia salsoloides (Aerial Parts) Drying Drying & Grinding Plant->Drying Extraction Maceration with 80% Methanol Drying->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration CrudeExtract Crude Methanolic Extract Filtration->CrudeExtract Fractionation Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate) CrudeExtract->Fractionation EAFraction Ethyl Acetate Fraction (Flavonoid Enriched) Fractionation->EAFraction ColumnChrom Silica Gel Column Chromatography EAFraction->ColumnChrom TLC TLC Monitoring ColumnChrom->TLC Purification Preparative HPLC/TLC TLC->Purification PureCompound Pure this compound Purification->PureCompound Characterization Structural Elucidation (NMR, MS, etc.) PureCompound->Characterization Bioactivity Bioactivity Screening PureCompound->Bioactivity

Caption: Generalized workflow for the isolation and characterization of the target flavone.

Conclusion and Future Directions

This compound is a sparsely studied natural product with a confirmed origin in Artemisia salsoloides. This guide provides a foundational, generalized protocol for its isolation, which can be optimized by researchers. Significant knowledge gaps remain, particularly concerning its spectroscopic characterization and biological activities. Future research should focus on:

  • Developing a specific and optimized isolation protocol from A. salsoloides to determine its natural abundance.

  • Complete structural elucidation using modern spectroscopic techniques (1D/2D NMR, HR-MS).

  • Comprehensive screening for biological activities (e.g., antioxidant, anti-inflammatory, cytotoxic) to uncover its therapeutic potential.

  • Investigation of its mechanism of action and identification of any modulated signaling pathways.

Addressing these research questions will be crucial in unlocking the full potential of this unique flavonoid for scientific and therapeutic applications.

References

Characterization of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone is a flavonoid that has been isolated from the aerial parts of Artemisia salsoloides.[1] As a member of the polymethoxyflavone (PMF) class of natural products, it holds potential for various biological activities, given that PMFs are known for their anti-inflammatory, anti-cancer, and neuroprotective properties.[2][3][4] The precise characterization of such molecules is paramount for drug development and scientific research. Due to the limited availability of specific spectral data for this compound, this guide provides a comprehensive overview of the core analytical techniques used for the characterization of its close structural isomers, the tetrahydroxy-dimethoxyflavones. The methodologies and data presented herein serve as a robust framework for researchers, scientists, and drug development professionals engaged in the study of this class of compounds.

Spectroscopic and Chromatographic Characterization

The structural elucidation of tetrahydroxy-dimethoxyflavones relies on a combination of spectroscopic and chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is employed for the separation and quantification of these compounds, while Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are essential for detailed structural analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the analysis of polymethoxyflavones and their hydroxylated derivatives.[5][6] It allows for the separation of complex mixtures and the quantification of individual components.

Table 1: HPLC Parameters for the Analysis of Related Polymethoxyflavones

ParameterValueReference
Column Ascentis RP-Amide C16 (150 × 4.6 mm i.d., 3 µm particle size)[6]
Mobile Phase A: Water with 0.15% acetic acid; B: Acetonitrile[6]
Gradient Elution A binary gradient elution program is typically used.[6]
Flow Rate 0.6 mL/min[6]
Column Temperature 35 °C[6]
Injection Volume 10 µL[6]
Detection UV detector[5]

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Dissolve the sample containing the flavonoid in a suitable solvent, such as methanol or a mixture of methanol and water. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation: Use an HPLC system equipped with a UV detector, a gradient pump, and a column oven.

  • Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Table 1. The specific gradient elution program will need to be optimized based on the specific mixture of flavonoids being analyzed.

  • Analysis: Inject the prepared sample into the HPLC system. Monitor the chromatogram at a suitable wavelength, typically around 280 nm or 340 nm for flavonoids.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using a certified reference standard of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including flavonoids. ¹H NMR provides information about the protons in the molecule, while ¹³C NMR details the carbon skeleton. 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity within the molecule.

Table 2: ¹H and ¹³C NMR Data for a Representative Tetrahydroxy-dimethoxyflavone Isomer

PositionδH (ppm)δC (ppm)
2--
3--
4--
5--
6--
7--
8--
1'--
2'--
3'--
4'--
5'--
6'--
OMe--
OMe--
Note: Specific data for this compound is not available in the provided search results. This table is a template for data that would be collected.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve a sufficient amount of the purified flavonoid (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra.

  • Data Analysis: Process the spectra using appropriate software. Analyze the chemical shifts, coupling constants, and correlations to assign all proton and carbon signals and determine the final structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. When coupled with a chromatographic technique like LC (LC-MS), it becomes a highly sensitive and specific analytical tool.

Table 3: Mass Spectrometry Data for 5,7,3',4'-Tetrahydroxy-6,8-dimethoxyflavone

Ionization ModePrecursor Ion [M+H]⁺ (m/z)Major Fragment Ions (m/z)Reference
LC-ESI-QTOF347.0761317.0292, 182.9922, 289.034, 154.9974, 135.044[7]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare the sample as described for HPLC analysis.

  • Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap, or triple quadrupole).

  • Chromatographic Conditions: Employ an appropriate HPLC method to separate the components of the sample before they enter the mass spectrometer.

  • Mass Spectrometry Conditions: Optimize the mass spectrometer parameters, including ionization mode (e.g., ESI positive or negative), capillary voltage, and collision energy, to achieve the best signal for the target compound.

  • Data Analysis: Analyze the mass spectra to determine the molecular weight of the compound and study its fragmentation pattern to confirm the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing the substitution pattern of the flavonoid skeleton. The absorption maxima (λmax) are indicative of the arrangement of hydroxyl and methoxy groups on the A and B rings.

Table 4: Typical UV-Vis Absorption Maxima for Flavonoids

BandWavelength Range (nm)Description
Band I300 - 380Associated with the B-ring cinnamoyl system
Band II240 - 280Associated with the A-ring benzoyl system

Note: The exact λmax values are dependent on the specific substitution pattern and the solvent used.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the purified flavonoid in a UV-transparent solvent, such as methanol or ethanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of 200-500 nm.

  • Data Analysis: Identify the λmax of the absorption bands. The use of shift reagents (e.g., NaOMe, AlCl₃, NaOAc) can provide additional information about the location of free hydroxyl groups.

Biological Activity and Signaling Pathways

Polymethoxyflavones are known to modulate various signaling pathways, contributing to their anti-inflammatory and anti-cancer effects.[2][3] These compounds can influence key pathways such as NF-κB, PI3K/Akt, and MAPK.[2][8]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 NFkB_translocation NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocation Translocates PMF Polymethoxyflavone PMF->IKK Inhibits Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_translocation->Pro_inflammatory_genes Induces

Caption: General workflow for characterization of tetrahydroxy-dimethoxyflavones.

Conclusion

The comprehensive characterization of this compound and its isomers is crucial for advancing our understanding of their potential therapeutic applications. This guide provides a detailed overview of the essential analytical techniques, including HPLC, NMR, MS, and UV-Vis spectroscopy, that are employed for their separation and structural elucidation. The provided experimental protocols and representative data for closely related isomers offer a valuable resource for researchers in the field. Furthermore, the visualization of a key signaling pathway modulated by polymethoxyflavones highlights the molecular mechanisms underlying their biological activities. As research in this area continues, the application of these characterization techniques will be instrumental in unlocking the full potential of this promising class of natural products.

References

An In-Depth Technical Guide on the Putative Biosynthesis of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative biosynthetic pathway of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone, a substituted flavonoid with potential pharmacological relevance. While the complete pathway has not been elucidated in a single organism, this document constructs a scientifically plausible sequence of enzymatic reactions based on established principles of flavonoid biosynthesis. It details the key enzyme classes involved, including chalcone synthase, hydroxylases, and O-methyltransferases, and provides a framework for future research and metabolic engineering efforts. All quantitative data for representative enzymes are summarized in tabular format, and the proposed pathway and experimental workflows are visualized using Graphviz diagrams.

Introduction to Methoxylated Flavonoids

Flavonoids are a diverse class of plant secondary metabolites with a characteristic C6-C3-C6 skeleton.[1] Within this extensive family, methoxylated flavonoids are of particular interest due to their enhanced biological activities, which include anti-inflammatory, anti-cancer, and neuroprotective properties.[1] The process of O-methylation, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), increases the lipophilicity and metabolic stability of the flavonoid core.[2][3] This modification can improve bioavailability and therapeutic efficacy, making these compounds attractive targets for drug discovery and development.[4] this compound, isolated from the aerial parts of Artemisia salsoloides, is a polymethoxylated flavonoid whose biosynthesis is hypothesized to involve a series of hydroxylation and methylation events on a flavone backbone.[5]

The Core Biosynthetic Pathway: A Putative Route

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, leading to the formation of a flavanone precursor, which is subsequently converted to a flavone and then tailored by a series of hydroxylation and methylation reactions.

Phenylpropanoid Pathway and Flavanone Core Synthesis

The pathway begins with the amino acid L-phenylalanine. Three key enzymes are responsible for its conversion to p-coumaroyl-CoA, the primary precursor for all flavonoids:

  • Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A to form p-coumaroyl-CoA.[6]

This precursor then enters the flavonoid-specific pathway:

  • Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[7]

  • Chalcone Isomerase (CHI): Facilitates the stereospecific cyclization of naringenin chalcone to the flavanone, naringenin (5,7,4'-trihydroxyflavanone).[7]

Formation of the Flavone Backbone and B-Ring Hydroxylation

Naringenin serves as a critical branch-point intermediate.[8] To form the flavone backbone and introduce the necessary hydroxyl groups on the B-ring, the following enzymatic steps are proposed:

  • Flavonoid 3'-Hydroxylase (F3'H): A cytochrome P450-dependent monooxygenase that hydroxylates naringenin at the 3'-position to produce eriodictyol (5,7,3',4'-tetrahydroxyflavanone).[9][10]

  • Flavone Synthase (FNS): This enzyme introduces a double bond between C2 and C3 of eriodictyol to form the flavone luteolin (5,7,3',4'-tetrahydroxyflavone).[8][11] Plants utilize two types of FNS; FNS I is a soluble dioxygenase, while FNS II is a membrane-bound cytochrome P450 enzyme.[7][8]

An alternative, though less common, route could involve the conversion of naringenin to apigenin by FNS first, followed by hydroxylation by F3'H to yield luteolin.

A-Ring and B-Ring Tailoring Reactions

The final steps in the biosynthesis involve further hydroxylation and subsequent methylation of the luteolin core. The precise order of these events is dependent on the substrate specificity of the enzymes in the host organism.

  • Flavonoid 6-Hydroxylase (F6H): This cytochrome P450 monooxygenase hydroxylates the A-ring of luteolin at the C-6 position to yield 5,6,7,3',4'-pentahydroxyflavone.[12][13][14]

  • O-Methyltransferases (OMTs): Two specific methylation events are required to produce the final product. These reactions utilize S-adenosyl-L-methionine (SAM) as a methyl group donor.[2][3]

    • Flavonoid 4'-O-methyltransferase (F4'OMT): Catalyzes the transfer of a methyl group to the 4'-hydroxyl group.

    • Flavonoid 6-O-methyltransferase (F6OMT): Catalyzes the methylation of the 6-hydroxyl group.

The final product, this compound, is thus formed. It is important to note that the structure in the topic title has a 5'-hydroxyl group, which is not accounted for in this pathway starting from luteolin. A more likely precursor would need to be hydroxylated at the 5' position. This would involve a Flavonoid 3',5'-Hydroxylase (F3'5'H) acting on naringenin to produce 5,7,3',4',5'-pentahydroxyflavanone, which would then be converted by FNS to tricetin (5,7,3',4',5'-pentahydroxyflavone). Subsequent 6-hydroxylation and methylation at the 4' and 6 positions would lead to a hexahydroxy-dimethoxyflavone. Given the name, it is plausible there is a typographical error and the intended compound is based on a more common flavonoid scaffold. Assuming the name is correct, the pathway would need to be adjusted to include F3'5'H.

Visualization of the Putative Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic route from L-phenylalanine to this compound.

Biosynthesis of this compound cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid_core Flavonoid Core Synthesis cluster_flavone_formation Flavone Backbone Formation & Hydroxylation cluster_tailoring Tailoring Reactions L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Luteolin Luteolin Eriodictyol->Luteolin FNS 6-Hydroxyluteolin 6-Hydroxyluteolin Luteolin->6-Hydroxyluteolin F6H Intermediate_1 Intermediate_1 6-Hydroxyluteolin->Intermediate_1 F4'OMT Final_Product This compound Intermediate_1->Final_Product F6OMT Enzyme Functional Characterization Workflow A Candidate Gene Identification (e.g., via RNA-Seq, homology) B Gene Cloning and Heterologous Expression (e.g., in E. coli or yeast) A->B C Protein Purification (e.g., Ni-NTA chromatography) B->C D In Vitro Enzyme Assays C->D E Substrate Feeding with Putative Precursors D->E F Product Identification and Quantification (HPLC, LC-MS, NMR) E->F G Determination of Kinetic Parameters (Km, Vmax, kcat) F->G

References

Biological activity of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Methoxyflavones Structurally Related to 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone

Disclaimer: Direct experimental data on the biological activity of this compound is limited in publicly available literature. This guide provides a comprehensive overview of the biological activities of structurally similar polymethoxyflavones (PMFs) to infer the potential therapeutic properties of the target compound. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

Polymethoxyflavones (PMFs) are a class of flavonoid compounds characterized by the presence of multiple methoxy groups on the flavone backbone.[1] These natural products, commonly found in citrus peels and certain medicinal plants, have garnered significant scientific interest due to their diverse pharmacological activities.[1][2] This technical guide summarizes the key biological activities of several well-studied PMFs that are structurally related to this compound, with a focus on their anticancer, anti-inflammatory, and antioxidant properties.

Anticancer Activity

Numerous methoxyflavones have demonstrated potent anticancer activities across a range of cancer cell lines. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.[3][4][5]

Quantitative Data: In Vitro Cytotoxicity of Structurally Related Methoxyflavones

CompoundCancer TypeCell LineIC50 (µM)Exposure Time (h)Reference
4',5-dihydroxy-3',6,7-trimethoxyflavone (Cirsilineol)Prostate CancerDU-1457Not Specified[3]
5,6,3',4'-tetrahydroxy-7-methoxyflavone--14.0 (chymotrypsin-like), 5.4 (caspase-like), 24.1 (trypsin-like)-[6]
Acacetin (5,7-dihydroxy-4'-methoxyflavone)Prostate CancerDU-145~25Not Specified[7]

Signaling Pathways in Anticancer Activity

A recurring mechanism underlying the anticancer effects of methoxyflavones is the modulation of critical signaling pathways. For instance, Acacetin (5,7-dihydroxy-4'-methoxyflavone) has been shown to suppress the NF-κB/Akt signaling pathway in prostate cancer cells.[5][7] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and XIAP, and the proliferative protein COX-2, ultimately inducing apoptosis.[5]

Acacetin Acacetin (5,7-dihydroxy-4'-methoxyflavone) Akt Akt Phosphorylation Acacetin->Akt Inhibits IkappaB IκBα Phosphorylation Acacetin->IkappaB Inhibits Apoptosis Apoptosis Acacetin->Apoptosis Induces Akt->IkappaB Promotes NFkB NF-κB Activation IkappaB->NFkB Promotes TargetGenes Target Gene Expression (Bcl-2, XIAP, COX-2) NFkB->TargetGenes TargetGenes->Apoptosis Inhibits

Caption: Anticancer mechanism of Acacetin via Akt/NF-κB inhibition.

Anti-inflammatory Activity

Methoxyflavones have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways and mediators.[8][9][10][11]

Several polymethoxyflavones, such as 3,5,6,7,3′,4′-hexamethoxyflavone, have been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[8] This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8] Furthermore, these compounds can reduce the secretion of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[8]

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of many methoxyflavones are mediated through the downregulation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[8][9]

LPS LPS MAPK MAPK Signaling LPS->MAPK NFkB NF-κB Signaling LPS->NFkB Methoxyflavones Methoxyflavones Methoxyflavones->MAPK Inhibits Methoxyflavones->NFkB Inhibits Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β, IL-6) MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators Inflammation Inflammation Inflammatory_Mediators->Inflammation

Caption: Anti-inflammatory mechanism of methoxyflavones.

Antioxidant Activity

The antioxidant properties of flavonoids are crucial to their biological effects.[12][13] While methoxylation can sometimes reduce the radical scavenging ability compared to their hydroxylated counterparts, many methoxyflavones still exhibit significant antioxidant activity.[12] They can directly scavenge free radicals and modulate cellular antioxidant defense systems.[3]

For example, certain methoxyflavones isolated from Kaempferia parviflora have been shown to suppress TNF-α-induced reactive oxygen species (ROS) generation in normal human dermal fibroblasts.[14]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][7]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

cluster_0 MTT Assay Workflow A Seed cells in 96-well plate B Treat with Methoxyflavone A->B C Add MTT solution and incubate B->C D Add solubilizing agent C->D E Measure absorbance D->E

Caption: Experimental workflow for the MTT assay.

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample.[7]

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Protocol:

    • Protein Extraction: Lyse treated and untreated cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of the lysates.

    • Gel Electrophoresis: Separate the protein samples by SDS-PAGE.

    • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target protein, followed by incubation with secondary antibodies conjugated to a reporter enzyme.

    • Detection: Detect the protein bands using a suitable detection reagent.

Conclusion

While direct data on this compound is scarce, the extensive research on structurally similar polymethoxyflavones highlights the potential of this class of compounds as valuable leads for drug discovery and development. Their well-documented anticancer, anti-inflammatory, and antioxidant properties, mediated through the modulation of key cellular signaling pathways, warrant further investigation into the specific activities of this compound. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future research in this promising area.

References

In Vitro Antioxidant Potential of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated in vitro antioxidant potential of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone. Due to a lack of specific experimental data for this compound in publicly available literature, this document focuses on the foundational principles of flavonoid antioxidant activity, detailed experimental protocols for key in vitro assays, and logical workflows for its evaluation. The structure-activity relationships of flavonoids suggest that the presence of methoxy groups may modulate the antioxidant capacity of the parent polyhydroxyflavone structure. This guide serves as a resource for researchers seeking to investigate the antioxidant properties of this specific flavone, providing the necessary methodological framework for such an endeavor.

Introduction

Flavonoids are a large class of polyphenolic secondary metabolites found in plants, recognized for their diverse bioactive properties, including antioxidant, anti-inflammatory, and anticancer effects. Their antioxidant activity is a key attribute, primarily stemming from their ability to scavenge free radicals and chelate metal ions. The compound this compound is a specific flavone whose antioxidant potential has not been extensively documented. Understanding its capacity to mitigate oxidative stress is crucial for evaluating its potential as a therapeutic agent. This guide outlines the standard methodologies and theoretical considerations for assessing its in vitro antioxidant activity.

Data Presentation: A Predictive Framework

Quantitative data on the in vitro antioxidant activity of this compound is not currently available in peer-reviewed literature. However, based on established structure-activity relationships for flavonoids, a predictive framework can be proposed. The antioxidant capacity of flavonoids is heavily influenced by the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups.

Structure-Activity Relationship Insights:

  • Hydroxyl Groups: The presence of hydroxyl groups is critical for radical scavenging activity. The o-dihydroxy (catechol) structure in the B-ring is a particularly strong determinant of high antioxidant capacity.

  • Methoxy Groups: Methoxy groups generally diminish the radical scavenging activity compared to hydroxyl groups. This is attributed to the substitution of a hydrogen-donating hydroxyl group with a less reactive methoxy group. However, methoxylation can increase the lipophilicity and metabolic stability of the compound.

Given the structure of this compound, it is hypothesized that its antioxidant activity will be influenced by the interplay between its four hydroxyl groups and two methoxy groups. To quantify this, the following in vitro assays are recommended. The table below is presented as a template for organizing experimental results.

Table 1: Template for Quantitative Antioxidant Activity Data

AssayTest Compound (IC50 µM/µg/mL)Positive Control (e.g., Quercetin, Trolox) (IC50 µM/µg/mL)
DPPH Radical Scavenging ActivityData to be determinedInsert value
ABTS Radical Cation Scavenging ActivityData to be determinedInsert value
Superoxide Anion Scavenging ActivityData to be determinedInsert value
Ferric Reducing Antioxidant Power (FRAP)Data to be determined (µM Fe(II)/mg)Insert value

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle in the dark.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare serial dilutions of the test compound and a positive control (e.g., ascorbic acid or quercetin) to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compound or standard to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of the test compound or standard at various concentrations to a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

    • The IC50 value is determined from a dose-response curve.

Superoxide Anion Radical Scavenging Assay

Principle: This assay is often based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated in a non-enzymatic (e.g., phenazine methosulfate-NADH) or enzymatic (e.g., xanthine-xanthine oxidase) system. The antioxidant's ability to scavenge the superoxide radicals and inhibit the formation of formazan is measured.

Protocol (NADH-PMS-NBT System):

  • Reagent Preparation:

    • Prepare solutions of NBT (e.g., 156 µM), NADH (e.g., 468 µM), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a solution of phenazine methosulfate (PMS) (e.g., 60 µM) in the same buffer.

  • Assay Procedure:

    • In a 96-well plate, mix the test compound at various concentrations with the NBT and NADH solutions.

    • Initiate the reaction by adding the PMS solution.

    • Incubate at room temperature for 5 minutes.

    • Measure the absorbance at 560 nm.

  • Calculation:

    • The percentage of superoxide radical scavenging is calculated based on the reduction in formazan formation in the presence of the test compound compared to the control.

    • The IC50 value is then determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

    • Prepare a standard curve using known concentrations of FeSO₄·7H₂O.

  • Assay Procedure:

    • Add 20 µL of the test compound or standard to a 96-well plate.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined from the standard curve and expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.

Visualization of Experimental Workflow and Potential Mechanisms

To facilitate a clear understanding of the experimental process and potential antioxidant mechanisms, the following diagrams are provided.

experimental_workflow cluster_preparation Sample & Reagent Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Acquisition & Analysis Compound 3',5,5',7-Tetrahydroxy- 4',6-dimethoxyflavone StockSol Stock Solution (e.g., in Methanol/DMSO) Compound->StockSol SerialDil Serial Dilutions StockSol->SerialDil DPPH DPPH Assay SerialDil->DPPH ABTS ABTS Assay SerialDil->ABTS Superoxide Superoxide Scavenging SerialDil->Superoxide FRAP FRAP Assay SerialDil->FRAP PositiveControl Positive Controls (Quercetin, Trolox, etc.) PositiveControl->DPPH PositiveControl->ABTS PositiveControl->Superoxide PositiveControl->FRAP AssayReagents Assay-Specific Reagents (DPPH, ABTS, FRAP, etc.) AssayReagents->DPPH AssayReagents->ABTS AssayReagents->Superoxide AssayReagents->FRAP Spectro Spectrophotometric Measurement DPPH->Spectro ABTS->Spectro Superoxide->Spectro FRAP->Spectro Calc Calculate % Inhibition Spectro->Calc IC50 Determine IC50 Values Calc->IC50 Compare Compare with Controls IC50->Compare

Caption: Workflow for in vitro antioxidant potential assessment.

antioxidant_mechanisms cluster_radicals Reactive Oxygen Species (ROS) cluster_flavonoid Antioxidant Flavonoid cluster_neutralized Neutralized Molecules DPPH_rad DPPH• DPPH_H DPPH-H DPPH_rad->DPPH_H ABTS_rad ABTS•+ ABTS_neu ABTS ABTS_rad->ABTS_neu O2_rad O2•- H2O2 H2O2 O2_rad->H2O2 Flavonoid 3',5,5',7-Tetrahydroxy- 4',6-dimethoxyflavone Flavonoid->DPPH_H H+ donation Flavonoid->ABTS_neu e- transfer Flavonoid->H2O2 Scavenging

Caption: Potential radical scavenging mechanisms.

Conclusion

While direct experimental evidence for the in vitro antioxidant potential of this compound is currently lacking, this technical guide provides a robust framework for its investigation. Based on the principles of flavonoid structure-activity relationships, it is anticipated that this compound will exhibit antioxidant properties, though potentially modulated by its methoxy substitutions. The detailed protocols and workflows presented herein offer a clear path for researchers to quantitatively assess its efficacy in scavenging various free radicals and to contribute valuable data to the field of antioxidant research. Such studies are essential to fully elucidate the therapeutic potential of this and other novel flavonoids.

An In-depth Technical Guide on 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone: Discovery and Scientific Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge surrounding the natural flavonoid, 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone. While the existence of this compound has been documented, detailed research on its discovery, synthesis, and biological activities remains limited. This guide consolidates the available information and provides context through related compounds and general methodologies in flavonoid research.

Discovery and History

The flavonoid this compound has been identified as a natural product isolated from the aerial parts of Artemisia salsoloides.[1][2] The genus Artemisia, belonging to the Asteraceae family, is a rich source of a diverse array of secondary metabolites, including a wide variety of flavonoids. Many of these compounds are of significant interest to scientists due to their potential medicinal and nutritional applications, exhibiting a broad range of pharmacological and biological activities.

Physicochemical Properties

Detailed experimental data for this compound is scarce. However, its basic physicochemical properties can be calculated based on its chemical structure.

PropertyValueSource
Molecular Formula C₁₇H₁₄O₈Calculated
Molecular Weight 346.29 g/mol Calculated
IUPAC Name 2-(3,5-dihydroxy-4-methoxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one-
Canonical SMILES COC1=C(C(=C(C=C1O)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)O)O-
Appearance Not Reported-
Melting Point Not Reported-
Solubility Not Reported-

Isolation from Natural Sources

While the specific protocol for the isolation of this compound from Artemisia salsoloides is not detailed in available literature, a general methodology for the extraction and isolation of flavonoids from Artemisia species can be outlined. This representative protocol is based on common techniques used in phytochemical research.

General Experimental Protocol for Flavonoid Isolation
  • Plant Material Collection and Preparation: The aerial parts of the plant are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to extraction with a suitable solvent, typically methanol or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.

  • Solvent Evaporation: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

  • Fractionation: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoids are typically enriched in the ethyl acetate and n-butanol fractions.

  • Chromatographic Purification: The flavonoid-rich fractions are subjected to various chromatographic techniques for the isolation of pure compounds.

    • Column Chromatography: The fraction is applied to a silica gel or Sephadex LH-20 column and eluted with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the components based on their polarity.

    • Preparative Thin-Layer Chromatography (pTLC): Further purification of the fractions obtained from column chromatography can be achieved using pTLC with an appropriate solvent system.

    • High-Performance Liquid Chromatography (HPLC): Final purification is often carried out using preparative or semi-preparative HPLC to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including UV-Vis, FT-IR, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, DEPT, COSY, HSQC, HMBC).

Visualized Workflow for Flavonoid Isolation

flavonoid_isolation_workflow plant Powdered Plant Material extraction Solvent Extraction (e.g., Methanol) plant->extraction evaporation Concentration (Rotary Evaporation) extraction->evaporation crude_extract Crude Extract evaporation->crude_extract fractionation Solvent-Solvent Partitioning crude_extract->fractionation fractions Polarity-Based Fractions (e.g., Ethyl Acetate) fractionation->fractions column_chrom Column Chromatography (Silica Gel / Sephadex) fractions->column_chrom purified_fractions Partially Purified Fractions column_chrom->purified_fractions hplc Preparative HPLC purified_fractions->hplc pure_compound Pure Flavonoid hplc->pure_compound

A generalized workflow for the isolation of flavonoids from plant material.

Synthesis

A specific synthetic route for this compound has not been reported in the scientific literature. However, the synthesis of polyhydroxy-polymethoxyflavones generally follows established methods in flavonoid chemistry, often involving the condensation of a substituted acetophenone with a substituted benzaldehyde, followed by cyclization.

A plausible, though not yet documented, synthetic approach could involve:

  • Synthesis of Key Intermediates: Preparation of a suitably protected 2-hydroxy-4,6-dimethoxyacetophenone derivative and a protected 3,5-dihydroxy-4-methoxybenzaldehyde. The protecting groups are crucial to prevent unwanted side reactions of the hydroxyl groups.

  • Chalcone Formation: Base-catalyzed Claisen-Schmidt condensation of the acetophenone and benzaldehyde derivatives to form the corresponding chalcone.

  • Oxidative Cyclization: The resulting chalcone is then cyclized to the flavone skeleton. This can be achieved through various methods, such as treatment with iodine in DMSO or using other oxidizing agents.

  • Deprotection: Removal of the protecting groups to yield the final target molecule, this compound.

Visualized General Synthetic Pathway

flavone_synthesis acetophenone Substituted Acetophenone chalcone Chalcone Intermediate acetophenone->chalcone Claisen-Schmidt Condensation benzaldehyde Substituted Benzaldehyde benzaldehyde->chalcone Claisen-Schmidt Condensation flavone Flavone Skeleton chalcone->flavone Oxidative Cyclization final_product 3',5,5',7-Tetrahydroxy- 4',6-dimethoxyflavone flavone->final_product Deprotection (if necessary)

A general synthetic pathway for the formation of flavones.

Biological Activity

As of the current literature review, there are no specific studies detailing the biological activities of this compound. However, the biological potential of this compound can be inferred from the activities of structurally similar flavonoids, particularly those isolated from the Artemisia genus. Flavonoids with multiple hydroxyl and methoxyl groups often exhibit a range of pharmacological effects.

Reported Biological Activities of Structurally Related Flavonoids from Artemisia
FlavonoidStructureReported Biological ActivitiesSource Organism
Cirsilineol 5,4'-dihydroxy-6,7,3'-trimethoxyflavoneAnticancer, anti-inflammatory, antioxidantArtemisia sp.
Eupatilin 5,7-dihydroxy-6,3',4'-trimethoxyflavoneAnti-inflammatory, anticancer, antioxidantArtemisia sp.
Jaceosidin 5,7,4'-trihydroxy-6,3'-dimethoxyflavoneAnti-inflammatory, anticancerArtemisia sp.
Axillarin 5,7,3',4'-tetrahydroxy-3,6-dimethoxyflavoneAnti-inflammatoryArtemisia copa

Given the structural similarities, it is plausible that this compound may also possess antioxidant, anti-inflammatory, and cytotoxic properties. However, this remains to be confirmed through dedicated biological screening.

Potential Signaling Pathway Modulation (Hypothetical)

Many flavonoids exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway. While not demonstrated for the title compound, a closely related flavonoid like eupatilin has been shown to inhibit this pathway.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS/TNF-α ikk IKK Complex lps->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) nfkb_active NF-κB (Active) nfkb->nfkb_active Translocation ikb_nfkb IκBα-NF-κB (Inactive) ikb_nfkb->nfkb IκBα degradation releases NF-κB eupatilin Related Flavonoids (e.g., Eupatilin) eupatilin->ikk Inhibits dna DNA nfkb_active->dna Binds to genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) dna->genes Induces

Inhibition of the NF-κB signaling pathway by a related flavonoid.

Conclusion and Future Directions

This compound is a naturally occurring flavonoid whose scientific exploration is still in its infancy. Its confirmed presence in Artemisia salsoloides warrants further investigation to fully characterize its chemical and biological properties. Future research should prioritize the following:

  • Re-isolation and Full Characterization: A detailed phytochemical study on Artemisia salsoloides to re-isolate the compound and fully characterize it using modern spectroscopic techniques.

  • Total Synthesis: Development of a robust synthetic route to enable the production of larger quantities for extensive biological testing.

  • Biological Screening: A comprehensive evaluation of its biological activities, including its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic potential.

  • Mechanism of Action Studies: If promising activities are identified, further studies should be conducted to elucidate the underlying molecular mechanisms and signaling pathways.

This technical guide serves as a foundational document to stimulate and guide future research on this potentially valuable natural product.

References

An In-depth Technical Guide on the Physicochemical Properties and Biological Activities of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information on 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone, a flavonoid compound. Due to the limited availability of data for this specific molecule, this guide also incorporates information from closely related structural analogs to provide a broader context for its potential properties and biological activities.

Chemical and Physical Properties

This compound is a flavonoid with the chemical formula C₁₇H₁₄O₈ and a molecular weight of 346.291 g/mol .[1] It is described as a yellow powder with a purity of 95% to 99%, as determined by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Evaporative Light Scattering Detection (HPLC-ELSD).[1] The compound is identified by its CAS number 125537-92-0 and can be characterized using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueCitation
CAS Number 125537-92-0[1]
Molecular Formula C₁₇H₁₄O₈[1][2]
Molecular Weight 346.291 g/mol [1]
Physical Description Yellow powder[1]
Purity 95% - 99%[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
Melting Point Data not available
Boiling Point Data not available

Spectroscopic Data:

Potential Biological Activities and Signaling Pathways

While specific biological activities for this compound are not extensively reported, a structurally similar compound, 5,7,3',5'-Tetrahydroxy-6,4'-dimethoxyflavone, has been shown to exhibit notable biological effects. This analog demonstrates cytotoxic activity against P-388 cell lines, potentially through the inhibition of DNA topoisomerase IIα.[3] Furthermore, it has displayed anti-HIV-1 activity, including the inhibition of HIV-1 reverse transcriptase.[1]

Given the structural similarities, it is plausible that this compound may possess similar cytotoxic and antiviral properties. Flavonoids, as a class, are known to interact with various cellular signaling pathways. Inhibition of DNA topoisomerase II is a known mechanism of action for several flavonoids, leading to apoptosis in cancer cells.

Proposed pathway for cytotoxic activity.

Additionally, many flavonoids are known to possess anti-inflammatory properties through the modulation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Anti_Inflammatory_Pathway General Flavonoid Anti-Inflammatory Pathway cluster_nucleus Flavonoid Flavonoid MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Flavonoid->MAPK_Pathway Inhibits IKK IKK Flavonoid->IKK Inhibits LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 TLR4->MAPK_Pathway TLR4->IKK NFkB_Pathway NF-κB Pathway IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Pro_inflammatory_Genes Activates

General anti-inflammatory pathway for flavonoids.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and biological evaluation of this compound are not explicitly available. However, based on established methodologies for flavonoids, the following general protocols can be adapted.

This flavonoid has been isolated from the aerial parts of Artemisia salsoloides.[5] A general protocol for the isolation of flavonoids from Artemisia species is as follows:

Isolation_Workflow General Flavonoid Isolation Workflow Plant_Material Dried & Powdered Artemisia salsoloides Extraction Maceration with Methanol Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Fractionation Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate) Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Column_Chromatography Column Chromatography (Silica Gel) Fractions->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions Final_Purification Preparative HPLC or Crystallization Purified_Fractions->Final_Purification Pure_Compound Pure 3',5,5',7-Tetrahydroxy- 4',6-dimethoxyflavone Final_Purification->Pure_Compound

Workflow for isolating flavonoids from plant material.

Protocol:

  • Extraction: The air-dried and powdered plant material is macerated with methanol at room temperature.

  • Fractionation: The crude methanol extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol).

  • Chromatographic Separation: The ethyl acetate fraction, which is typically rich in flavonoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, such as a mixture of chloroform and methanol.

  • Purification: Fractions containing the target compound, as identified by Thin-Layer Chromatography (TLC), are combined and further purified by preparative HPLC or recrystallization to yield the pure this compound.

The synthesis of 6-methoxyflavones can be achieved through various established methods. A common approach involves the Baker-Venkataraman rearrangement. A general synthetic scheme is outlined below, which would require adaptation for the specific substitution pattern of the target molecule.

General Synthetic Steps:

  • Acetophenone Formation: Synthesis of a suitably substituted 2-hydroxyacetophenone.

  • Esterification: Acylation of the 2-hydroxyacetophenone with a substituted benzoyl chloride.

  • Baker-Venkataraman Rearrangement: The resulting ester is treated with a base (e.g., potassium hydroxide in pyridine) to form a 1,3-diketone.

  • Cyclization: Acid-catalyzed cyclization of the 1,3-diketone yields the flavone.

  • Demethylation/Modification of Substituents: Selective demethylation or other modifications to achieve the final desired hydroxyl and methoxy substitution pattern.

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells (e.g., P-388) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control.

This assay determines the inhibitory effect of the compound on the activity of HIV-1 reverse transcriptase (RT).

Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing a template/primer (e.g., poly(A)/oligo(dT)), dNTPs (with one being radiolabeled or fluorescently labeled), and the HIV-1 RT enzyme is prepared in a suitable buffer.

  • Compound Incubation: Various concentrations of this compound are pre-incubated with the enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the template/primer and dNTPs.

  • Incubation: The reaction is allowed to proceed at 37°C for a defined period.

  • Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified, typically by measuring the incorporation of the labeled nucleotide. This can be done by precipitation of the DNA followed by scintillation counting (for radiolabeled nucleotides) or by using a fluorescent plate reader. The inhibitory activity is calculated relative to a control without the compound.

Conclusion

This compound is a flavonoid with potential for biological activity, particularly in the areas of cancer and viral diseases, based on the known activities of a close structural analog. While specific experimental data for this compound is limited, the general methodologies for flavonoid research provide a solid foundation for its further investigation. Future studies should focus on the detailed characterization of its physicochemical properties, the elucidation of its biological activities, and the specific signaling pathways it modulates. This will be crucial for determining its potential as a lead compound in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic protocol for the laboratory-scale preparation of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone, a polysubstituted flavonoid of interest for pharmacological research. The synthesis is based on the well-established Claisen-Schmidt condensation of a substituted acetophenone and a substituted benzaldehyde to form a chalcone intermediate, followed by an oxidative cyclization to yield the target flavone. This protocol offers a clear and reproducible methodology for obtaining this compound for further investigation of its biological activities.

Introduction

Flavonoids are a diverse class of naturally occurring polyphenolic compounds widely distributed in the plant kingdom. They have garnered significant attention in the scientific community due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific substitution pattern of hydroxyl and methoxy groups on the flavone scaffold plays a crucial role in determining their therapeutic potential. This compound is a specific flavone whose biological activities are of research interest. This document outlines a detailed protocol for its chemical synthesis.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The initial step involves a base-catalyzed Claisen-Schmidt condensation between 2,4,6-trihydroxy-3,5-dimethoxyacetophenone and 3,5-dihydroxybenzaldehyde to form the corresponding chalcone intermediate. The subsequent step is an oxidative cyclization of the chalcone using iodine in dimethyl sulfoxide (DMSO) to yield the final flavone product.

Synthesis_Workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Oxidative Cyclization A 2,4,6-Trihydroxy-3,5-dimethoxyacetophenone C Chalcone Intermediate A->C  KOH, EtOH/H2O, rt B 3,5-Dihydroxybenzaldehyde B->C D Chalcone Intermediate E This compound D->E  I2, DMSO, heat

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2',3,4',5,6'-Pentahydroxy-3',5'-dimethoxychalcone (Chalcone Intermediate)

Materials:

  • 2,4,6-Trihydroxy-3,5-dimethoxyacetophenone (1.0 eq)

  • 3,5-Dihydroxybenzaldehyde (1.0 eq)

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl, 10% aqueous solution)

  • Round-bottom flask (250 mL)

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1.0 equivalent of 2,4,6-trihydroxy-3,5-dimethoxyacetophenone and 1.0 equivalent of 3,5-dihydroxybenzaldehyde in ethanol (50-100 mL).

  • Prepare a 40% aqueous solution of potassium hydroxide.

  • Cool the flask containing the starting materials in an ice bath.

  • Slowly add the KOH solution dropwise to the stirred mixture.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.

  • Acidify the mixture to a pH of approximately 5-6 by the slow addition of 10% aqueous HCl with constant stirring. This will cause the chalcone product to precipitate.

  • Collect the crude solid product by vacuum filtration and wash it with cold water to remove inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

Materials:

  • 2',3,4',5,6'-Pentahydroxy-3',5'-dimethoxychalcone (1.0 eq)

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Sodium thiosulfate (Na₂S₂O₃, 10% aqueous solution)

  • Round-bottom flask (100 mL)

  • Heating mantle with a stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of the chalcone intermediate in dimethyl sulfoxide (DMSO).

  • Add a catalytic amount of iodine (approximately 10 mol%) to the solution.

  • Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled solution into a beaker containing a 10% aqueous solution of sodium thiosulfate to quench the excess iodine.

  • The precipitated solid is the crude flavone product.

  • Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

StepReactionKey ReagentsSolventTemperatureTime (h)Expected Yield (%)
1Claisen-Schmidt CondensationKOHEtOH/H₂ORoom Temp.24-4870-85
2Oxidative CyclizationI₂DMSO100-120 °C4-660-75

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyExpected Value
Molecular FormulaC₁₇H₁₄O₈
Molecular Weight346.29 g/mol
AppearanceYellow solid
Melting PointTo be determined
¹H NMR (DMSO-d₆)Expected peaks for aromatic protons and methoxy groups.
¹³C NMR (DMSO-d₆)Expected peaks for flavonoid carbon skeleton.
Mass Spectrometry (ESI-MS)m/z [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight.

Potential Biological Signaling Pathways

Polysubstituted flavonoids are known to interact with various cellular signaling pathways. While the specific pathways modulated by this compound require experimental validation, related flavonoids have been shown to influence pathways involved in inflammation, apoptosis, and cell cycle regulation.

Signaling_Pathways cluster_inflammation Inflammatory Pathways cluster_apoptosis Apoptotic Pathways cluster_cell_cycle Cell Cycle Regulation Flavone This compound NFkB NF-κB Pathway Flavone->NFkB Inhibition MAPK MAPK Pathway Flavone->MAPK Modulation Caspases Caspase Activation Flavone->Caspases Induction Bcl2 Bcl-2 Family Regulation Flavone->Bcl2 Modulation CDKs CDK Inhibition Flavone->CDKs Inhibition

Figure 2: Potential signaling pathways modulated by polysubstituted flavonoids.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Potassium hydroxide is corrosive and should be handled with care.

  • DMSO can facilitate the absorption of other chemicals through the skin. Avoid direct contact.

  • Iodine is a hazardous substance; avoid inhalation of its vapors.

Conclusion

This document provides a comprehensive and detailed protocol for the synthesis of this compound. The described methodology is based on established synthetic routes for flavonoids and can be readily implemented in a standard organic chemistry laboratory. The availability of this synthetic protocol will facilitate further research into the pharmacological properties and potential therapeutic applications of this compound.

Application Note: HPLC Analysis of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone is a flavonoid of interest in phytochemical and pharmacological research due to the potential biological activities associated with flavonoids. Accurate and reliable quantification of this compound is essential for quality control, standardization of extracts, and pharmacokinetic studies. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method is based on established principles for the analysis of structurally similar flavonoid compounds.

The principle of this method relies on reversed-phase HPLC (RP-HPLC) to separate the target analyte from other components in a sample matrix. A C18 stationary phase is employed to separate compounds based on their hydrophobicity. A gradient elution with an acidified mobile phase is utilized to ensure efficient separation and good peak shape for the polar polyhydroxylated and methoxylated flavone. Detection is performed using a Diode-Array Detector (DAD), which allows for spectral analysis to confirm peak identity and purity. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from a reference standard.

Experimental Workflow

HPLC_Workflow Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Calibration_Curve Calibration Curve Construction Standard_Prep->Calibration_Curve from Standards Sample_Prep Sample Preparation (e.g., Plant Extract) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram & Spectra) HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of this compound.

Quantitative Data Summary

The following table summarizes the recommended chromatographic conditions for the HPLC analysis of this compound.

ParameterRecommended Condition
HPLC System Standard HPLC with quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD)
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-90% B; 30-35 min: 90% B; 35-36 min: 90-10% B; 36-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm and 340 nm (DAD monitoring from 200-400 nm)
Run Time 40 minutes

Experimental Protocols

1. Materials and Reagents

  • Reference Standard: this compound (purity ≥ 98%)

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic Acid (analytical grade), Deionized water (18.2 MΩ·cm)

  • Sample Matrix: e.g., Dried and powdered plant material containing the target analyte.

2. Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector is suitable for this analysis.

3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL. These solutions will be used to construct the calibration curve.

4. Sample Preparation (from Plant Extract)

  • Extraction: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube. Add 20 mL of methanol.

  • Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to enhance extraction efficiency.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process on the plant residue two more times to ensure complete extraction.

  • Pooling and Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase (initial conditions, 90% A: 10% B).

  • Filtration: Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

5. HPLC Analysis

  • Set up the HPLC system with the chromatographic conditions specified in the Quantitative Data Summary table.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions and the sample extract into the HPLC system.

6. Data Analysis and Quantification

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the reference standard.

  • Confirm the peak identity by comparing the UV-Vis spectrum of the peak in the sample with that of the reference standard obtained from the DAD.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Integrate the peak area of the analyte in the sample chromatogram.

  • Calculate the concentration of this compound in the sample using the regression equation obtained from the calibration curve.

7. Method Validation

For robust and reliable results, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: Assess the ability to detect the analyte in the presence of other components in the sample matrix.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value (recovery).

  • Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Application Notes and Protocols for Cell-based Assay Design: Evaluating 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse class of polyphenolic compounds found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone is a specific flavonoid whose biological effects are of significant interest. This document provides a detailed guide for the design and implementation of cell-based assays to characterize the cytotoxic, apoptotic, and anti-inflammatory potential of this compound. The provided protocols and data presentation formats are intended to facilitate research and drug discovery efforts.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Culture a suitable cancer cell line (e.g., HeLa, MCF-7, or A549) in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[5]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO-treated) and a negative control (untreated cells).

    • Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate the plate for 4 hours at 37°C.[6]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[7]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[6]

Data Presentation: Cell Viability

Table 1: Cytotoxic Effect of this compound on HeLa Cells.

Concentration (µM)24h Cell Viability (%)48h Cell Viability (%)72h Cell Viability (%)
Vehicle Control 100.0 ± 4.5100.0 ± 5.1100.0 ± 4.8
0.1 98.2 ± 3.995.6 ± 4.292.3 ± 3.5
1 92.5 ± 4.185.3 ± 3.878.1 ± 4.0
10 75.8 ± 3.560.1 ± 4.545.7 ± 3.9
50 50.3 ± 2.935.8 ± 3.122.4 ± 2.5
100 30.1 ± 2.515.2 ± 2.28.9 ± 1.8

Data are presented as mean ± standard deviation (n=3).

Visualization: MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Seed Cells in 96-well Plate compound_prep Prepare Compound Dilutions treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 24, 48, 72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 4h mtt_addition->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization read_absorbance Measure Absorbance at 570nm solubilization->read_absorbance data_analysis Calculate Cell Viability read_absorbance->data_analysis

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To determine if the observed cytotoxicity of this compound is due to the induction of apoptosis.

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, thus identifying late apoptotic and necrotic cells.[9][10] Flow cytometry is used to quantify the stained cell populations.

Experimental Protocol: Annexin V/PI Staining
  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density of 1 x 10⁶ cells per well.

    • After 24 hours of incubation, treat the cells with the IC₅₀ concentration of this compound (determined from the MTT assay) for 24 and 48 hours. Include vehicle-treated cells as a negative control.

  • Cell Harvesting and Washing:

    • Harvest the cells by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.[10]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.[9][11]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8][11]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.[9]

    • Analyze the cells by flow cytometry within one hour.

    • Healthy cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be both Annexin V- and PI-positive.[9]

Data Presentation: Apoptosis Induction

Table 2: Apoptotic Effect of this compound on HeLa Cells.

TreatmentTime (h)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control 2495.2 ± 2.13.1 ± 0.51.7 ± 0.3
Compound (IC₅₀) 2465.4 ± 3.525.8 ± 2.88.8 ± 1.5
Vehicle Control 4894.8 ± 2.33.5 ± 0.61.7 ± 0.4
Compound (IC₅₀) 4840.1 ± 4.142.6 ± 3.917.3 ± 2.2

Data are presented as mean ± standard deviation (n=3).

Visualization: Apoptosis Assay Workflow

Apoptosis_Assay_Workflow cluster_prep Preparation & Treatment cluster_harvest Harvesting cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plate treat_cells Treat with Compound (IC50) seed_cells->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate_stain Incubate for 15 min add_stains->incubate_stain flow_cytometry Analyze by Flow Cytometry incubate_stain->flow_cytometry quantify_apoptosis Quantify Apoptotic Populations flow_cytometry->quantify_apoptosis

Caption: Workflow for the Annexin V/PI apoptosis assay.

Anti-inflammatory Assay (NF-κB and MAPK Signaling)

Objective: To investigate the anti-inflammatory effects of this compound by examining its impact on the NF-κB and MAPK signaling pathways.

Principle: The NF-κB and MAPK signaling pathways are central to the inflammatory response.[12][13][14] Many flavonoids exert anti-inflammatory effects by inhibiting these pathways.[15][16][17] This can be assessed by measuring the phosphorylation of key signaling proteins (e.g., IκBα, p65 for NF-κB; ERK1/2, p38 for MAPK) or by using a reporter gene assay for NF-κB transcriptional activity.

Experimental Protocol: NF-κB Luciferase Reporter Assay
  • Transfection:

    • Seed cells (e.g., HEK293T or RAW 264.7) in a 24-well plate.

    • Transfect the cells with an NF-κB luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization) using a suitable transfection reagent.[18][19]

  • Compound Treatment and Stimulation:

    • After 24 hours of transfection, pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to activate the NF-κB pathway.[14][20]

    • Incubate for an additional 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

    • Calculate the percentage of NF-κB inhibition relative to the stimulated control.

Data Presentation: NF-κB Inhibition

Table 3: Inhibition of LPS-induced NF-κB Activity by this compound.

TreatmentConcentration (µM)Relative Luciferase Units (RLU)% NF-κB Inhibition
Unstimulated -1.0 ± 0.1-
LPS Control -15.2 ± 1.80
Compound + LPS 112.5 ± 1.517.8
Compound + LPS 107.8 ± 0.948.7
Compound + LPS 503.2 ± 0.478.9

Data are presented as mean ± standard deviation (n=3).

Visualization: NF-κB and MAPK Signaling Pathways

Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS/TNF-α Receptor Receptor LPS->Receptor IKK IKK Receptor->IKK IkBa IκBα IKK->IkBa P p65_p50 p65/p50 IkBa->p65_p50 releases p65_p50_nuc p65/p50 (nucleus) p65_p50->p65_p50_nuc translocation Gene_Expression Inflammatory Gene Expression p65_p50_nuc->Gene_Expression Flavonoid_NFkB Flavonoid Flavonoid_NFkB->IKK Inhibits Stimulus Stimulus MAP3K MAP3K Stimulus->MAP3K MAP2K MAP2K MAP3K->MAP2K P MAPK MAPK (ERK, p38) MAP2K->MAPK P Transcription_Factors Transcription Factors MAPK->Transcription_Factors Inflammation_Proliferation Inflammation, Proliferation Transcription_Factors->Inflammation_Proliferation Flavonoid_MAPK Flavonoid Flavonoid_MAPK->MAP2K Inhibits

Caption: Simplified NF-κB and MAPK signaling pathways.

Conclusion

The cell-based assays outlined in this document provide a robust framework for characterizing the biological activities of this compound. By systematically evaluating its effects on cell viability, apoptosis, and key inflammatory signaling pathways, researchers can gain valuable insights into its therapeutic potential. The provided protocols and data presentation formats are designed to ensure consistency and facilitate the interpretation and comparison of results. Further investigation into the specific molecular targets and in vivo efficacy will be crucial for the continued development of this and other promising flavonoid compounds.

References

Application Notes and Protocols for 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone is a polymethoxyflavone (PMF), a class of flavonoids known for a wide array of biological activities. PMFs are characterized by the presence of multiple methoxy groups on the flavonoid skeleton, which influences their bioavailability and enzymatic interactions. This document provides detailed application notes and protocols for investigating the enzyme inhibitory potential of this compound. While specific inhibitory data for this compound is not extensively available, this guide offers protocols for assays on enzymes known to be targeted by structurally similar flavonoids. These protocols can be adapted to screen and characterize the inhibitory activity of this compound.

Potential Enzyme Targets and Data Presentation

Based on studies of structurally related polymethoxyflavones, potential enzyme targets for this compound include the 26S proteasome, β-secretase (BACE1), xanthine oxidase, and tyrosinase. The inhibitory activities of these related flavonoids are summarized below and can serve as a reference for designing experiments and interpreting results for the target compound.

Table 1: Inhibitory Activity of Structurally Similar Flavonoids against Various Enzymes

FlavonoidTarget EnzymeIC50 (µM)Inhibition TypeReference Compound
5,6,3',4'-Tetrahydroxy-7-methoxyflavone26S Proteasome (Chymotrypsin-like)14.0--
5,6,3',4'-Tetrahydroxy-7-methoxyflavone26S Proteasome (Caspase-like)5.4--
5,6,3',4'-Tetrahydroxy-7-methoxyflavone26S Proteasome (Trypsin-like)24.1--
NobiletinBACE159Non-competitive-
TangeretinBACE149Non-competitive-
SinensetinBACE163Non-competitive-
QuercetinXanthine Oxidase--Allopurinol
ApigeninXanthine Oxidase--Allopurinol

Note: The IC50 values for Xanthine Oxidase inhibitors Quercetin and Apigenin were not specified in the provided search results, but they were noted to have a significant inhibitory effect.[1]

Experimental Protocols

The following are detailed protocols for enzyme inhibition assays that can be adapted for this compound.

26S Proteasome Inhibition Assay

This assay is based on the protocol used for the structurally similar compound, 5,6,3',4'-tetrahydroxy-7-methoxyflavone.[2]

Principle: The 26S proteasome has multiple peptidase activities (chymotrypsin-like, trypsin-like, and caspase-like). The inhibition of these activities is measured by monitoring the cleavage of fluorogenic peptide substrates.

Materials:

  • Purified 26S proteasome

  • Fluorogenic substrates:

    • Suc-LLVY-AMC (for chymotrypsin-like activity)

    • Boc-LSTR-AMC (for trypsin-like activity)

    • Z-LLE-AMC (for caspase-like activity)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP

  • This compound (test compound)

  • Positive control inhibitor (e.g., MG132)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add 2 µL of the test compound dilution or vehicle (DMSO) for the control.

  • Add 98 µL of the assay buffer containing the purified 26S proteasome to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 2 µL of the respective fluorogenic substrate (final concentration 100 µM).

  • Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Xanthine Oxidase Inhibition Assay

This is a general protocol for assessing flavonoid inhibition of xanthine oxidase.[3]

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 295 nm.

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • This compound (test compound)

  • Allopurinol (positive control)

  • 96-well UV-transparent microplates

  • UV-Vis microplate reader

Protocol:

  • Prepare a stock solution of the test compound and allopurinol in DMSO.

  • Prepare serial dilutions in the phosphate buffer.

  • In a 96-well plate, add 50 µL of the test compound dilution.

  • Add 100 µL of xanthine solution (final concentration 100 µM) to each well.

  • Pre-incubate at 25°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of xanthine oxidase solution.

  • Immediately measure the absorbance at 295 nm at 30-second intervals for 10 minutes.

  • Calculate the initial reaction velocity.

  • Determine the percent inhibition and IC50 value as described in the previous protocol.

Tyrosinase Inhibition Assay

This is a standard assay to screen for inhibitors of tyrosinase, an enzyme involved in melanin synthesis.[3]

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which further polymerizes to form colored products. The rate of this reaction is monitored by measuring the absorbance at 475 nm.

Materials:

  • Mushroom tyrosinase

  • L-DOPA

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • This compound (test compound)

  • Kojic acid (positive control)

  • 96-well microplates

  • Visible microplate reader

Protocol:

  • Prepare stock solutions and serial dilutions of the test compound and kojic acid.

  • In a 96-well plate, add 40 µL of the test compound dilution.

  • Add 80 µL of phosphate buffer and 40 µL of tyrosinase solution.

  • Pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 40 µL of L-DOPA solution (final concentration 2.5 mM).

  • Measure the absorbance at 475 nm at 1-minute intervals for 20 minutes.

  • Calculate the initial reaction velocity and determine the percent inhibition and IC50 value.

Visualizations

Signaling Pathway

Proteasome_Inhibition_Pathway Ubiquitin Ubiquitin UbiquitinatedProtein Ubiquitinated Target Protein Ubiquitin->UbiquitinatedProtein TargetProtein Target Protein TargetProtein->UbiquitinatedProtein Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Peptides Degraded Peptides Proteasome->Peptides Flavonoid This compound Flavonoid->Inhibition

Caption: Inhibition of the 26S proteasome by this compound.

Experimental Workflow

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Compound Prepare Test Compound (Serial Dilutions) Mix Mix Enzyme and Test Compound Prep_Compound->Mix Prep_Enzyme Prepare Enzyme Solution Prep_Enzyme->Mix Prep_Substrate Prepare Substrate Solution Add_Substrate Add Substrate Prep_Substrate->Add_Substrate Incubate Pre-incubate Mix->Incubate Incubate->Add_Substrate Measure Measure Activity (e.g., Absorbance) Add_Substrate->Measure Calc_Inhibition Calculate % Inhibition Measure->Calc_Inhibition Plot_Data Plot Dose-Response Curve Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: General workflow for an enzyme inhibition assay.

Logical Relationship

Inhibition_Kinetics Enzyme Enzyme (E) ES Enzyme-Substrate Complex (ES) Enzyme->ES + S EI Enzyme-Inhibitor Complex (EI) Enzyme->EI + I Substrate Substrate (S) Inhibitor Inhibitor (I) (Flavonoid) ES->Enzyme ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I Product Product (P) ES->Product -> E + P EI->Enzyme EI->ESI + S ESI->ES ESI->EI

References

Application Notes and Protocols: 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant interest in cancer research due to their potential anti-proliferative, pro-apoptotic, and anti-inflammatory properties. The specific substitution patterns of hydroxyl and methoxy groups on the flavone backbone are crucial in determining their biological activity. This document focuses on 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone (CAS: 125537-92-0), a specific methoxylated flavone.[1]

It is important to note that while the structure of this compound suggests potential anticancer activity based on structure-activity relationship studies of flavonoids, direct experimental data on its effects on cancer cell lines is limited in publicly available scientific literature.[2][3][4][5] Therefore, this guide provides a comprehensive overview of the anticipated cytotoxic mechanisms and detailed experimental protocols by leveraging findings from structurally similar di-methoxylated and tetra-hydroxylated flavones. The presented data and hypothesized signaling pathways serve as a valuable resource to guide future research on this specific compound.

Quantitative Data on Structurally Similar Flavonoids

The following table summarizes the cytotoxic activities (IC50 values) of flavonoids with similar substitution patterns to this compound against various human cancer cell lines. This data can be used as a reference for designing initial dose-response experiments.

Flavonoid CompoundCancer Cell LineCell TypeIC50 Value (µM)Reference
5,7-DimethoxyflavoneHepG2Liver Cancer25--INVALID-LINK--[6]
5,7,4'-TrimethoxyflavoneSCC-9Oral Squamous5--INVALID-LINK--[7]
6-Hydroxy-5,7-dimethoxyflavoneK562LeukemiaNot specified--INVALID-LINK--[8]
5-Hydroxy-6,7-dimethoxyflavanoneNCI-ADR/RESBreast (MDR)Not specified--INVALID-LINK--[8]
5,6,3',4'-Tetrahydroxy-7-methoxyflavone-Proteasome14.0 (Chymotrypsin-like), 5.4 (Caspase-like), 24.1 (Trypsin-like)--INVALID-LINK--
Apigenin (5,7,4'-trihydroxyflavone)MV-4-11Leukemia8-9--INVALID-LINK--[9]
Luteolin (5,7,3',4'-tetrahydroxyflavone)MV-4-11Leukemia8-9--INVALID-LINK--[9]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well plate prepare_compound Prepare Compound Dilutions add_compound Add Compound to Cells prepare_compound->add_compound incubate_24_72h Incubate (24-72h) add_compound->incubate_24_72h add_mtt Add MTT Solution incubate_24_72h->add_mtt incubate_4h Incubate (4h) add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the MTT Cell Viability Assay.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Apoptosis_Assay_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis treat_cells Treat Cells with Compound harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate (15 min, dark) add_stains->incubate add_buffer Add Binding Buffer incubate->add_buffer flow_cytometry Analyze by Flow Cytometry add_buffer->flow_cytometry quantify Quantify Cell Populations flow_cytometry->quantify

Workflow for Apoptosis Detection by Flow Cytometry.
Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Follow steps 1 and 2 from the apoptosis detection protocol.

  • Cell Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash once with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a cell lysate and can be used to investigate the effect of the compound on signaling pathways.

Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Hypothesized Signaling Pathway

Based on studies of structurally related flavonoids, this compound is hypothesized to induce apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways. The following diagram illustrates a putative mechanism of action.

Putative_Signaling_Pathway cluster_pathways Cellular Effects cluster_downstream Downstream Consequences cluster_outcome Final Outcome compound This compound pi3k PI3K/Akt Pathway compound->pi3k Inhibition mapk MAPK Pathway (ERK, JNK, p38) compound->mapk Modulation nfkb NF-κB Pathway compound->nfkb Inhibition bcl2_family Modulation of Bcl-2 family proteins (e.g., ↓Bcl-2, ↑Bax) pi3k->bcl2_family cyclins Modulation of Cell Cycle Regulators (e.g., ↓Cyclin D1, ↑p21, ↑p27) pi3k->cyclins caspases Caspase Activation (Caspase-9, Caspase-3) mapk->caspases bcl2_family->caspases apoptosis Apoptosis caspases->apoptosis cell_cycle_arrest Cell Cycle Arrest (G2/M phase) cyclins->cell_cycle_arrest

Hypothesized signaling pathway for the anticancer effects of the flavone.

Disclaimer: The quantitative data and signaling pathway presented are based on structurally similar compounds and are intended to be predictive. Experimental validation is required to confirm the specific effects of this compound in cancer cell lines.

References

Application Notes and Protocols for In Vivo Studies of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation and in vivo administration of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone, a flavonoid compound. Due to the characteristic low aqueous solubility of many flavonoids, this guide focuses on strategies to enhance bioavailability for preclinical research.

Compound Information and Formulation Strategy

This compound is a methoxylated flavonoid. Like many polyphenolic compounds, it is predicted to have poor water solubility, which presents a significant challenge for achieving adequate systemic exposure in in vivo models. The formulation strategy, therefore, aims to improve the dissolution rate and/or solubility of the compound.

A tiered approach is recommended to select the most appropriate formulation. The choice of vehicle will depend on the required dose, the route of administration, and the inherent solubility of the compound in various excipients.

Table 1: Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₁₇H₁₄O₈-
Molecular Weight346.29 g/mol -
Predicted LogP1.5 - 2.5-
Predicted Aqueous SolubilityLowGeneral Flavonoid Properties
Formulation Development Workflow

The following workflow is recommended for developing a suitable formulation for in vivo studies.

G cluster_0 Formulation Development Workflow A Determine Solubility in Common Excipients B Solubility > 10 mg/mL in an aqueous vehicle? A->B C Simple Aqueous Solution (e.g., PBS, Saline) B->C Yes D Solubility > 2 mg/mL in oil or co-solvent? B->D No J Select optimal formulation for in vivo studies C->J E Co-solvent System (e.g., PEG400, DMSO, Ethanol) D->E Yes (Co-solvent) F Lipid-Based Formulation (e.g., Corn oil, Sesame oil) D->F Yes (Oil) G Low Solubility in all tested vehicles? D->G No E->J F->J H Suspension Formulation (e.g., with Tween 80, CMC) G->H Feasible I Nanoparticle Formulation (e.g., Liposomes, PLGA) G->I Advanced H->J I->J G cluster_1 In Vivo Administration and Analysis Workflow A Prepare Formulation (e.g., Suspension) D Administer Compound (PO or IP) A->D B Animal Acclimatization (e.g., 1 week) C Randomize Animals into Treatment Groups B->C C->D E Monitor Animal Health (Weight, Behavior) D->E F Collect Samples (Blood, Tissues) E->F G Pharmacokinetic Analysis (e.g., LC-MS/MS) F->G H Pharmacodynamic Analysis (e.g., Biomarker levels) F->H I Data Analysis and Interpretation G->I H->I G cluster_2 Hypothesized Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Stimulus->IKK Activates MAPKKK MAPKKK Stimulus->MAPKKK Activates Flavone 3',5,5',7-Tetrahydroxy- 4',6-dimethoxyflavone Flavone->IKK Inhibits MAPKK MAPKK Flavone->MAPKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->Genes Induces Transcription MAPKKK->MAPKK MAPK p38/JNK/ERK MAPKK->MAPK AP1 AP-1 (nucleus) MAPK->AP1 Activates AP1->Genes Induces Transcription

Research on 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone for Anti-inflammatory Applications: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the anti-inflammatory potential of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone have yet to yield specific published research. While the broader class of polymethoxyflavonoids (PMFs) and related flavonoid compounds have demonstrated significant anti-inflammatory properties, detailed experimental data, protocols, and mechanistic studies for this specific flavone are not currently available in the scientific literature.

The anti-inflammatory effects of flavonoids are a well-established area of research. Many of these compounds exert their effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways, when activated by inflammatory stimuli like lipopolysaccharide (LPS), lead to the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Studies on structurally similar compounds offer a potential framework for investigating this compound. For instance, research on other polymethoxyflavonoids has shown that they can effectively suppress the production of these inflammatory mediators in cell-based assays, often using macrophage cell lines like RAW 264.7.

Hypothesized Anti-Inflammatory Signaling Pathway

Based on the known mechanisms of related flavonoids, it is plausible that this compound could inhibit inflammatory responses through the NF-κB and MAPK signaling cascades. A proposed pathway is illustrated below.

Hypothesized Anti-inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor MAPK Pathway MAPK Pathway Receptor->MAPK Pathway IKK IKK Receptor->IKK Gene Transcription Gene Transcription MAPK Pathway->Gene Transcription IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates Compound 3',5,5',7-Tetrahydroxy- 4',6-dimethoxyflavone Compound->MAPK Pathway Inhibition Compound->IKK Inhibition NF-κB_n->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators

Caption: Hypothesized mechanism of action for this compound.

Future Research Directions and Proposed Experimental Protocols

To elucidate the anti-inflammatory properties of this compound, a series of in vitro experiments would be necessary. The following are suggested protocols based on standard methodologies in the field.

Table 1: Proposed In Vitro Assays for Anti-inflammatory Activity

Assay NameCell LineStimulantKey Parameters Measured
Cell Viability AssayRAW 264.7-IC50 of the compound
Nitric Oxide (NO) AssayRAW 264.7LPSInhibition of NO production
Pro-inflammatory Cytokine ELISARAW 264.7LPSLevels of TNF-α, IL-6, IL-1β
Western Blot AnalysisRAW 264.7LPSPhosphorylation of NF-κB p65, IκBα, and MAPKs (ERK, JNK, p38)
RT-qPCRRAW 264.7LPSmRNA expression of iNOS, COX-2, TNF-α, IL-6, IL-1β

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS; 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO assays, shorter times for signaling studies).

Cell Viability Assay (MTT Assay)
  • Objective: To determine the non-toxic concentration range of the compound.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Treat cells with a series of concentrations of the flavone for 24 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the supernatant and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Assay (Griess Test)
  • Objective: To measure the inhibitory effect of the compound on NO production.

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A sodium nitrite solution is used to generate a standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Objective: To quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis
  • Objective: To investigate the effect of the compound on key inflammatory signaling proteins.

  • Protocol:

    • Lyse the treated cells to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phosphorylated and total forms of p65, IκBα, ERK, JNK, and p38.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Workflow for In Vitro Anti-inflammatory Screening

Experimental Workflow cluster_assays Assays Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment LPS Stimulation LPS Stimulation Compound Treatment->LPS Stimulation Data Collection Data Collection LPS Stimulation->Data Collection MTT Assay MTT Assay Data Collection->MTT Assay Griess Test Griess Test Data Collection->Griess Test ELISA ELISA Data Collection->ELISA Western Blot Western Blot Data Collection->Western Blot RT-qPCR RT-qPCR Data Collection->RT-qPCR

Caption: A standard workflow for in vitro screening of anti-inflammatory compounds.

The successful execution of these experiments would provide the foundational data necessary to establish the anti-inflammatory profile of this compound and would be a critical first step in its development as a potential therapeutic agent. Researchers are encouraged to undertake these studies to fill the current knowledge gap.

Quantification of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone in plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Quantification of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring flavonoid found in various plant species. Flavonoids are a class of polyphenolic compounds known for a wide range of biological activities, making them subjects of intense research in pharmacology and drug development. Accurate and precise quantification of specific flavonoids like this compound in plant extracts is crucial for the quality control and standardization of herbal products, as well as for pharmacokinetic and pharmacodynamic studies.

This document provides detailed application notes and protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC) with UV detection. Additionally, it outlines the principles of method validation to ensure the reliability of the obtained results.

Principle of the Method

The quantification process involves the extraction of the target flavonoid from the plant matrix, followed by chromatographic separation and detection. Reversed-phase HPLC (RP-HPLC) is the most common technique used for the analysis of flavonoids.[1] The separation is typically achieved on a C18 column, which separates compounds based on their hydrophobicity. A gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent (like methanol or acetonitrile) allows for the efficient separation of the analyte from other components in the extract.

Detection is performed using a UV-Vis or Diode-Array Detector (DAD), with quantification based on the peak area of the analyte. The concentration is determined by comparing this peak area to a calibration curve generated from a certified reference standard of this compound.

Chemical Structure

cluster_flavone This compound mol

Caption: Chemical structure of this compound.

Experimental Workflow

The overall experimental process for the quantification of the target flavone is depicted in the workflow diagram below.

G A Plant Material Preparation (Drying, Grinding) B Extraction (e.g., Ultrasound-Assisted Extraction) A->B C Filtration & Concentration (Rotary Evaporation) B->C D Sample Preparation (Reconstitution & Filtration) C->D E HPLC-UV/DAD Analysis D->E F Data Acquisition & Processing E->F H Method Validation E->H G Quantification (Using Calibration Curve) F->G

Caption: General workflow for flavonoid quantification in plant extracts.

Detailed Protocols

Protocol 1: Plant Material Extraction

This protocol describes an efficient method for extracting flavonoids from dried plant material using ultrasound-assisted extraction (UAE).

Materials and Reagents:

  • Dried and finely powdered plant material

  • Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes (50 mL)

  • Rotary evaporator

  • Volumetric flasks

Procedure:

  • Accurately weigh approximately 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.[2]

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a round-bottom flask.

  • Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure exhaustive extraction.[3]

  • Combine all the supernatants and evaporate the solvent to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitute the dried extract with a precise volume (e.g., 5.0 mL) of methanol.

  • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to analysis.[2]

Protocol 2: Preparation of Standard Solutions

Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Methanol (HPLC grade)

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Micropipettes

Procedure:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in methanol in a 10 mL volumetric flask. Fill to the mark with methanol. This solution should be stored at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol. A typical concentration range for the calibration curve would be 1, 5, 10, 25, 50, and 100 µg/mL.[2][4]

Protocol 3: HPLC-UV/DAD Analysis

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in deionized water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 60% B

    • 25-30 min: 60% B

    • 30-32 min: Linear gradient from 60% to 10% B

    • 32-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the λmax of the compound (typically 280-370 nm for flavones, determined by scanning the standard). A DAD allows for full spectrum acquisition to confirm peak purity and identity.[1][3]

Data Analysis and Quantification

  • Peak Identification: Inject the standard and sample solutions. Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Peak Confirmation: Confirm the peak's identity by comparing the UV-Vis spectrum of the sample peak with that of the standard, using the DAD data.[3]

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable for good linearity.[4][5]

  • Quantification: Integrate the peak area for the analyte in the sample chromatogram. Calculate the concentration in the injected sample using the regression equation from the calibration curve.

  • Final Calculation: Calculate the final concentration of the flavone in the original plant material (in µg/g) using the following formula:

    Concentration (µg/g) = (C × V × DF) / W

    Where:

    • C = Concentration from calibration curve (µg/mL)

    • V = Final volume of the reconstituted extract (mL)

    • DF = Dilution factor (if any)

    • W = Weight of the initial plant material (g)

G cluster_std Calibration Curve Generation cluster_sample Sample Quantification S1 Inject Standard 1 (Conc. C1) A1 Measure Peak Area A1 S1->A1 S2 Inject Standard 2 (Conc. C2) A2 Measure Peak Area A2 S2->A2 Sn Inject Standard n (Conc. Cn) An Measure Peak Area An Sn->An Plot Plot Area vs. Concentration A1->Plot A2->Plot An->Plot Reg Linear Regression y = mx + c R² > 0.99 Plot->Reg Calc Calculate Concentration Cs Cs = (As - c) / m Reg->Calc Sample Inject Plant Extract Area_s Measure Peak Area As Sample->Area_s Area_s->Calc

Caption: Logic diagram for quantification using an external standard calibration curve.

Quantitative Data Summary

The following table presents hypothetical quantitative data for this compound in different plant extracts to illustrate how results can be summarized. Actual values must be determined experimentally.

Plant SpeciesPlant PartExtraction MethodAnalytical MethodConcentration (µg/g dry wt.)
Example Plant ALeavesUAE with MethanolHPLC-DAD152.4 ± 8.1
Example Plant AStemsMacerationHPLC-DAD45.2 ± 3.5
Example Plant BFlowersSoxhlet ExtractionHPLC-DAD210.9 ± 11.3
Example Plant CWhole HerbUAE with MethanolLC-MS/MS88.6 ± 5.7

Method Validation

To ensure that the analytical method is suitable for its intended purpose, it must be validated. Key validation parameters are summarized below, with typical acceptance criteria for flavonoid analysis.[5][6]

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Coefficient of determination (R²) > 0.99.[5]
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The analyte peak is well-resolved from other peaks and shows no interference. Peak purity should be confirmed with DAD.[1]
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value. Assessed by spike-recovery experiments.Recovery should be within 95-105%.[5]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Relative Standard Deviation (RSD) < 5% for repeatability (intra-day) and intermediate precision (inter-day).[7]
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) of 3:1.[5]
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1.[5]

Conclusion

The protocols detailed in this application note provide a robust framework for the quantification of this compound in plant extracts. The use of HPLC-DAD offers a reliable and accessible method for analysis. For higher sensitivity and selectivity, especially in complex matrices, the method can be adapted for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Proper method validation is essential to guarantee the accuracy and reliability of the results, which is paramount for applications in quality control, natural product research, and drug development.

References

Application Notes and Protocols: 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone is a naturally occurring flavonoid that has garnered interest for its potential therapeutic properties, likely sharing the anti-inflammatory, antioxidant, and anti-cancer activities observed in other polymethoxyflavonoids. However, like many flavonoids, its clinical translation is hampered by poor aqueous solubility, low stability, and limited oral bioavailability.[1] Advanced drug delivery systems are crucial to overcome these limitations by enhancing solubility, protecting the molecule from degradation, and facilitating targeted delivery.[2][3]

This document provides detailed protocols for three proposed drug delivery systems for this compound: Polymeric Nanoparticles, Liposomes, and a Self-Microemulsifying Drug Delivery System (SMEDDS). These notes are intended for researchers, scientists, and drug development professionals.

Polymeric Nanoparticles for Controlled Release

Polymeric nanoparticles are solid colloidal particles ranging in size from 10-1000 nm, where the active agent is dissolved, entrapped, encapsulated, or attached to a polymer matrix.[4] For a hydrophobic compound like this compound, encapsulation within a biodegradable polymer such as Poly(lactic-co-glycolic acid) (PLGA) can improve its bioavailability and provide sustained release.[5]

Experimental Protocol: Nanoparticle Preparation by Nanoprecipitation

The nanoprecipitation method, also known as solvent displacement, is a straightforward technique for preparing polymeric nanoparticles for hydrophobic drugs.[6][7]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 10,000-25,000 Da)

  • Acetone (HPLC grade)

  • Polyvinyl Alcohol (PVA), 87-89% hydrolyzed

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

  • Ultracentrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 20 mL of acetone.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 mL of deionized water with gentle heating and stirring.

  • Nanoprecipitation: Add the organic phase dropwise into 40 mL of the 1% PVA aqueous solution under moderate magnetic stirring (approx. 600 rpm) at room temperature.

  • Solvent Evaporation: Stir the resulting nano-suspension for 3-4 hours at room temperature to allow for the complete evaporation of acetone. Alternatively, use a rotary evaporator at 40°C under reduced pressure.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug. Resuspend the pellet in water and repeat the centrifugation step.

  • Lyophilization: Resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powdered form of the nanoparticles for long-term storage.

Characterization and Target Data

The prepared nanoparticles should be characterized to ensure they meet the desired specifications for a drug delivery system.[8][9]

ParameterMethodTarget Specification
Particle Size & PDI Dynamic Light Scattering (DLS)150 - 250 nm, PDI < 0.2
Zeta Potential DLS with Electrophoretic Mobility-15 to -30 mV
Morphology Scanning Electron Microscopy (SEM)Spherical shape, smooth surface
Encapsulation Efficiency (%) UV-Vis Spectrophotometry> 85%
Drug Loading (%) UV-Vis Spectrophotometry5 - 9%
  • Encapsulation Efficiency (EE%) Calculation: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

  • Drug Loading (DL%) Calculation: DL (%) = [Weight of Drug in Nanoparticles / Total Weight of Nanoparticles] x 100

Workflow Diagram

G cluster_prep Nanoparticle Preparation cluster_char Characterization A Dissolve Flavonoid & PLGA in Acetone (Organic Phase) C Add Organic Phase to Aqueous Phase (Nanoprecipitation) A->C B Dissolve PVA in Water (Aqueous Phase) B->C D Evaporate Acetone C->D E Collect & Wash Nanoparticles (Ultracentrifugation) D->E F Lyophilize for Storage E->F G Particle Size & Zeta Potential (DLS) F->G Analysis H Morphology (SEM) F->H Analysis I Encapsulation Efficiency & Drug Loading (UV-Vis) F->I Analysis

Caption: Workflow for Polymeric Nanoparticle Preparation and Characterization.

Liposomal Formulation for Enhanced Permeability

Liposomes are microscopic vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic compounds.[10] For hydrophobic drugs like this compound, the molecule partitions into the lipid bilayer, enhancing its stability and facilitating transport across biological membranes.[1][11]

Experimental Protocol: Liposome Preparation by Thin-Film Hydration

The thin-film hydration method is a common and robust technique for preparing liposomes.[12]

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform and Methanol (2:1 v/v)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve 100 mg of SPC, 25 mg of cholesterol, and 10 mg of this compound in 10 mL of a chloroform:methanol (2:1) mixture in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the organic solvents at 40°C under vacuum until a thin, dry lipid film forms on the inner wall of the flask. Continue evaporation for at least 1 hour after the film appears dry to remove residual solvent.

  • Hydration: Add 10 mL of pre-warmed (40°C) PBS (pH 7.4) to the flask. Hydrate the film by gentle rotation for 1 hour at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (30% amplitude, 5 minutes, with intermittent cooling) or by bath sonication for 30 minutes.

  • Extrusion (Optional but Recommended): For a more uniform size distribution, pass the liposome suspension 11-21 times through an extruder equipped with a 100 nm polycarbonate membrane.

  • Purification: Remove the unencapsulated drug by dialysis against PBS (MWCO 12-14 kDa) or by size exclusion chromatography.

Characterization and Target Data
ParameterMethodTarget Specification
Vesicle Size & PDI Dynamic Light Scattering (DLS)80 - 150 nm, PDI < 0.2
Zeta Potential DLS with Electrophoretic Mobility-20 to -40 mV
Morphology Transmission Electron Microscopy (TEM)Spherical, unilamellar vesicles
Encapsulation Efficiency (%) UV-Vis Spectrophotometry> 90%
In Vitro Drug Release Dialysis Bag MethodSustained release over 48 hours

Workflow Diagram

G cluster_prep Liposome Preparation cluster_char Characterization A Dissolve Flavonoid, SPC, & Cholesterol in Organic Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B C Hydrate Film with PBS to form MLVs B->C D Size Reduction (Sonication/Extrusion) C->D E Purify Liposomes (Dialysis) D->E F Vesicle Size & PDI (DLS) E->F Analysis G Morphology (TEM) E->G Analysis H Encapsulation Efficiency (UV-Vis) E->H Analysis I In Vitro Release Study E->I Analysis

Caption: Workflow for Liposome Preparation by Thin-Film Hydration.

Self-Microemulsifying Drug Delivery System (SMEDDS)

SMEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.[13] This system is particularly suitable for improving the oral bioavailability of poorly water-soluble drugs.[14]

Experimental Protocol: SMEDDS Formulation Development

Developing a SMEDDS formulation involves screening excipients and constructing pseudo-ternary phase diagrams to identify the optimal microemulsion region.

Materials:

  • This compound

  • Oils: Oleic acid, Capryol 90, Labrafil M 1944 CS

  • Surfactants: Tween 80, Kolliphor EL (Cremophor EL), Labrasol

  • Co-surfactants: Transcutol P, Polyethylene glycol 400 (PEG 400)

  • Vortex mixer

  • Heated magnetic stirrer

Procedure:

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants. Select the excipients with the highest solubilizing capacity.

  • Pseudo-Ternary Phase Diagram Construction:

    • Select the best oil, surfactant, and co-surfactant based on the screening.

    • Prepare mixtures of surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 1:2).

    • For each Smix ratio, mix it with the oil at various weight ratios (e.g., 9:1, 8:2, ... 1:9).

    • Titrate each oil/Smix mixture with water under gentle stirring. Observe for transparency to identify the microemulsion region. Plot the data on a ternary phase diagram.

  • Preparation of Flavonoid-Loaded SMEDDS:

    • Select an optimal ratio of oil, surfactant, and co-surfactant from the microemulsion region of the phase diagram (e.g., 20% Oil, 50% Surfactant, 30% Co-surfactant).

    • Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.

    • Add the required amount of this compound (e.g., 20 mg/g of formulation).

    • Heat the mixture to 40°C on a magnetic stirrer and vortex until the drug is completely dissolved and a clear, homogenous liquid is formed.

Characterization and Target Data
ParameterMethodTarget Specification
Self-Emulsification Time Visual Observation in Water< 1 minute (Grade A)
Droplet Size & PDI Dynamic Light Scattering (DLS)< 100 nm, PDI < 0.3
Zeta Potential DLS with Electrophoretic MobilityNear-neutral or slightly negative
Thermodynamic Stability Centrifugation, Freeze-thaw cyclesNo phase separation or precipitation
Drug Content HPLC-UV95 - 105% of theoretical

Logical Relationship Diagram

G cluster_dev SMEDDS Development cluster_eval Evaluation A Screen Excipients (Oil, Surfactant, Co-surfactant) for Drug Solubility B Construct Pseudo-Ternary Phase Diagrams A->B C Identify Optimal Microemulsion Region B->C D Prepare Drug-Loaded SMEDDS Pre-concentrate C->D E Add to Aqueous Phase (e.g., GI fluid mimic) D->E Administration F Spontaneous Formation of Microemulsion (o/w) E->F G Characterize Droplet Size, PDI, Stability F->G H Assess In Vitro Dissolution & Permeability F->H

Caption: Logical Flow for SMEDDS Formulation and Evaluation.

Proposed Signaling Pathway of Action

Flavonoids are well-known for their anti-inflammatory effects, often mediated through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammatory responses.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Cytokines Inflammatory Mediators Genes->Cytokines Transcription & Translation Flavonoid 3',5,5',7-Tetrahydroxy- 4',6-dimethoxyflavone Flavonoid->IKK Inhibition Flavonoid->NFkB Inhibition of Translocation

References

Application Notes & Protocols: Bioactivity Screening of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone is a flavonoid compound, a class of natural products known for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] This molecule, isolated from the aerial parts of Artemisia salsoloides, represents a promising candidate for drug discovery.[3] The substitution pattern of hydroxyl and methoxy groups on the flavonoid skeleton is crucial for its biological activity, influencing factors like bioavailability and target interaction.[4]

These application notes provide a comprehensive framework for the initial in vitro screening of this compound to evaluate its antioxidant, anti-inflammatory, and anticancer potential. Detailed protocols for key assays are provided, along with templates for data presentation and visualizations of experimental workflows and relevant biological pathways.

Compound Handling and Preparation:

A crucial first step in any screening cascade is the proper preparation of the test compound.

  • Dissolution: Dissolve this compound in an appropriate solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).[5]

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5]

  • Working Solutions: On the day of the experiment, prepare fresh serial dilutions of the stock solution in the appropriate culture medium or buffer. Ensure the final concentration of the solvent (e.g., DMSO) in the assay is non-toxic to the cells, typically below 0.1%.[5]

Section 1: Antioxidant Activity Screening

Flavonoids are renowned for their potent antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[6] It is recommended to use a battery of tests to obtain a comprehensive antioxidant profile.[6] The following protocols describe common assays for evaluating direct chemical antioxidant capacity.

Experimental Protocols

1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[7]

  • Reagents: DPPH solution (0.1 mM in methanol), test compound dilutions, positive control (e.g., Ascorbic Acid or Trolox).[1]

  • Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound or positive control.

    • Add 100 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[1]

    • Measure the absorbance at 517 nm using a microplate reader.[7]

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined.

1.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay This assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[6]

  • Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), test compound dilutions, positive control (e.g., Trolox).

  • Procedure:

    • Generate ABTS•+ by mixing ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of ~0.70 at 734 nm.

    • In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of the test compound dilutions or positive control.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

  • Calculation: Results are typically expressed as Trolox Equivalents (TE), determined from a Trolox standard curve.

1.3 FRAP (Ferric Reducing Antioxidant Power) Assay The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the intensely blue ferrous (Fe²⁺) form.

  • Reagents: FRAP reagent (acetate buffer, TPTZ solution, and FeCl₃ solution), test compound dilutions, standard (FeSO₄·7H₂O).

  • Procedure:

    • Prepare the FRAP reagent fresh daily.

    • In a 96-well plate, add 180 µL of the FRAP reagent to 20 µL of the test compound dilutions or standard.

    • Incubate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation: The reducing power is determined from a standard curve of Fe(II) concentrations and expressed as µM Fe(II) equivalents.[6]

Data Presentation

Note: The following data are hypothetical and for illustrative purposes only.

Table 1: In Vitro Antioxidant Activity of this compound

Assay Parameter Test Compound Positive Control (Trolox)
DPPH Scavenging IC50 (µM) 18.5 ± 1.2 8.3 ± 0.5
ABTS Scavenging TEAC (mM TE/mM) 2.1 ± 0.3 1.0

| FRAP | Fe(II) Equivalents (µM) | 1550 ± 85 | 2200 ± 110 |

Visualization

G cluster_workflow Antioxidant Screening Workflow prep Prepare Compound Stock and Serial Dilutions dpph DPPH Assay prep->dpph abts ABTS Assay prep->abts frap FRAP Assay prep->frap calc Calculate IC50 or Equivalent Values dpph->calc abts->calc frap->calc report Data Analysis & Reporting calc->report

Antioxidant screening workflow.

Section 2: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases.[8] Flavonoids are known to suppress inflammatory processes by modulating key signaling pathways.[8][9] A common in vitro model uses lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) to screen for anti-inflammatory activity.

Experimental Protocols

2.1 Nitric Oxide (NO) Production Inhibition Assay This assay measures the production of nitrite, a stable metabolite of NO, in the supernatant of LPS-stimulated macrophages using the Griess reagent.

  • Cell Line: RAW 264.7 murine macrophages.

  • Reagents: Griess Reagent, LPS, test compound dilutions, positive control (e.g., L-NAME or Dexamethasone).

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with various non-toxic concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to the supernatant and incubate for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition relative to the LPS-only treated control.

2.2 Pro-inflammatory Cytokine Measurement (ELISA) This protocol quantifies the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Procedure:

    • Culture, treat, and stimulate cells as described in the NO assay (Protocol 2.1).

    • Collect the cell culture supernatant after the 24-hour incubation period.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Calculation: Calculate the percentage of cytokine inhibition for each treatment group compared to the LPS-stimulated control.

Data Presentation

Note: The following data are hypothetical and for illustrative purposes only.

Table 2: Anti-inflammatory Effects of this compound on LPS-stimulated RAW 264.7 Cells

Assay Parameter Test Compound Positive Control (Dex)
NO Production IC50 (µM) 12.8 ± 0.9 5.2 ± 0.4
TNF-α Secretion IC50 (µM) 15.1 ± 1.1 6.8 ± 0.7

| IL-6 Secretion | IC50 (µM) | 17.4 ± 1.5 | 8.1 ± 0.6 |

Visualization

G cluster_pathway NF-κB Signaling Pathway stimulus LPS receptor TLR4 stimulus->receptor adaptor MyD88 receptor->adaptor pathway_node NF-κB (p65/p50) adaptor->pathway_node IKK pathway_node->pathway_node IκBα (Phosphorylation) nucleus Nucleus pathway_node->nucleus Translocation flavonoid Flavonoid flavonoid->pathway_node Inhibition effector Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->effector

Inhibition of the NF-κB signaling pathway.

Section 3: Anticancer Activity Screening

Many flavonoids exhibit cytotoxic and antiproliferative effects against cancer cells, making them valuable candidates for oncology drug development.[2][10] The initial screening typically involves assessing the compound's cytotoxicity across a panel of cancer cell lines.

Experimental Protocols

3.1 Cytotoxicity (MTT) Assay The MTT assay is a colorimetric test that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][11]

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical), DU-145 (prostate)).[5][11]

  • Reagents: MTT solution (5 mg/mL in PBS), DMSO, test compound dilutions.

  • Procedure:

    • Seed cells in a 96-well plate (5,000-10,000 cells/well) and allow them to attach overnight.[5]

    • Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48 or 72 hours.

    • After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

    • Remove the medium and add DMSO to dissolve the resulting formazan crystals.[5]

    • Measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).[5]

3.2 Apoptosis Assay (Annexin V/Propidium Iodide Staining) This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed cells in a 6-well plate and treat with the test compound at concentrations around the IC50 value for 24 or 48 hours.[5]

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry.

  • Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Data Presentation

Note: The following data are hypothetical and for illustrative purposes only.

Table 3: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) after 48h
MCF-7 Breast Cancer 22.5 ± 2.1
A549 Lung Cancer 38.7 ± 3.5
DU-145 Prostate Cancer 19.8 ± 1.9

| HepG2 | Liver Cancer | 45.2 ± 4.3 |

Visualization

G cluster_workflow Anticancer Screening Workflow start Select Panel of Cancer Cell Lines mtt MTT Cytotoxicity Assay start->mtt ic50 Determine IC50 Values mtt->ic50 decision Compound Active? ic50->decision apoptosis Apoptosis Assay (Annexin V/PI) decision->apoptosis Yes stop Stop/Deprioritize decision->stop No cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle end Further Mechanistic Studies cell_cycle->end

Workflow for in vitro anticancer screening.

References

Troubleshooting & Optimization

Improving solubility of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone and other poorly soluble flavonoids.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low water solubility?

A1: Like many flavonoids, its chemical structure is largely hydrophobic (water-repelling) due to its polycyclic aromatic ring system.[1] The presence of multiple hydroxyl (-OH) groups can increase water solubility to some extent, but the overall non-polar nature of the carbon skeleton often dominates, leading to poor solubility in aqueous solutions. Flavonoids are generally more soluble in organic solvents.[1][2]

Q2: What are the common experimental consequences of poor aqueous solubility?

A2: Researchers frequently encounter several challenges stemming from poor aqueous solubility, including:

  • Precipitation: The compound may fall out of solution when a concentrated organic stock is diluted into aqueous buffers or cell culture media.[1] This leads to inaccurate concentration measurements and unreliable experimental results.

  • Low Bioavailability: In both in vitro and in vivo studies, poor solubility leads to limited absorption and inconsistent results, making it difficult for the compound to reach its biological target.[1][3]

  • Formulation Difficulties: Preparing stable, homogenous solutions for administration or experimental use is a significant challenge.[1]

  • Underestimation of Biological Activity: The true therapeutic potential of the compound may be masked because an insufficient concentration reaches the target site.[1]

Q3: What are the primary strategies to improve the aqueous solubility of a poorly soluble flavonoid?

A3: A variety of techniques can be employed to enhance the solubility of flavonoids.[3][4] These can be broadly categorized as:

  • Physical Modifications: These methods alter the physical properties of the drug without changing its chemical structure. Common approaches include particle size reduction (micronization, nanosuspensions), creating solid dispersions, and complexation.[4][5][6]

  • Chemical Modifications: This involves altering the molecule itself, for example, by creating salt forms or prodrugs.[4][7]

  • Formulation-Based Approaches: These involve the use of excipients to improve solubility. Key methods include using co-solvents, adjusting pH, complexation with cyclodextrins, and using surfactants.[8][9]

Troubleshooting Guide: Common Experimental Issues

Q4: My flavonoid precipitates when I dilute my DMSO stock solution into my aqueous buffer. What should I do?

A4: This is a common problem caused by the compound being highly soluble in the organic solvent (like DMSO) but not in the final aqueous medium.

  • Decrease Final Concentration: The simplest solution is to test a lower final concentration of the flavonoid.

  • Use a Co-solvent System: Instead of pure aqueous buffer, use a mixture of the buffer and a water-miscible organic solvent (e.g., ethanol, propylene glycol).[10] This increases the overall polarity of the solvent system, keeping the flavonoid in solution.

  • Incorporate Surfactants: Adding a small amount of a biocompatible surfactant (e.g., Tween 80, Solutol HS-15) can help by forming micelles that encapsulate the hydrophobic flavonoid.[9]

  • Prepare a Cyclodextrin Complex: Encapsulating the flavonoid within a cyclodextrin molecule creates a water-soluble inclusion complex that is much less likely to precipitate.[11][12]

Q5: My in vivo study shows very low and variable oral bioavailability. Could this be a solubility issue?

A5: Yes, poor aqueous solubility is a primary reason for low oral bioavailability of flavonoids.[3] If the compound does not dissolve in the gastrointestinal fluids, it cannot be absorbed effectively.

  • Review Formulation Strategy: The formulation used for oral administration is critical. Consider advanced formulations designed to enhance solubility and absorption.

  • Solid Dispersions: Creating a solid dispersion of the flavonoid in a hydrophilic carrier (like PVP or PEG) can significantly enhance its dissolution rate in the GI tract.[13][14] This technique converts the drug to an amorphous form, which has higher solubility than the crystalline state.[13][15]

  • Nanotechnology Approaches: Reducing the particle size to the nanoscale (nanosuspensions, nanoemulsions) dramatically increases the surface area, leading to a faster dissolution rate and improved absorption.[16][17][18]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the dissolved drug in a lipidic formulation that is readily absorbed.[19]

Q6: Can I simply adjust the pH of my solution to improve solubility?

A6: Adjusting the pH can be a very effective strategy if the flavonoid has ionizable functional groups (phenolic hydroxyl groups).[1] Generally, flavonoids tend to be more soluble in alkaline (higher pH) solutions where the hydroxyl groups can be deprotonated, making the molecule more polar.[20] However, you must consider the pH stability of your compound and the pH constraints of your experimental system (e.g., cell culture media, physiological pH for in vivo studies).

Data on Solubility Enhancement of Flavonoids

While specific quantitative data for this compound is limited, the following table summarizes the reported solubility enhancement for other common flavonoids using various techniques, providing a benchmark for expected improvements.

FlavonoidTechniqueCarrier/SystemSolubility EnhancementReference
QuercetinCyclodextrin ComplexationMethylated β-Cyclodextrin>254-fold[11]
QuercetinMonoolein Aqueous DispersionsSodium Cholate>80-fold[21]
HesperetinSolid DispersionPolyvinylpyrrolidone (PVP)~100% release at pH 6.8[13][14]
NaringeninSolid DispersionPolyvinylpyrrolidone (PVP)~100% release at pH 6.8[13][14]
5,7-DimethoxyflavoneCyclodextrin ComplexationHydroxypropyl-β-Cyclodextrin (HPβ-CD)K_s = 2.4 x 10³ M⁻¹[22]
RutinNatural Eutectic SolventsBetaine:Glycerol (1:2) + 20% water5.95 mg/mL[23]
NaringinNatural Eutectic SolventsBetaine:Glycerol (1:2) + 20% water13.32 mg/mL[23]

Detailed Experimental Protocols & Workflows

A logical approach to selecting a solubility enhancement method is crucial for experimental success.

G cluster_0 Solubility Enhancement Workflow A Start: Poorly Soluble Flavonoid B Is the experimental system sensitive to organic solvents? A->B C Use Co-Solvent System (e.g., Ethanol, PG) B->C No D Is pH modification compatible with the assay? B->D Yes J End: Solubilized Flavonoid C->J E Adjust pH (typically to alkaline) D->E Yes F Consider Advanced Formulation Techniques D->F No E->J G Cyclodextrin Complexation F->G H Solid Dispersion F->H I Nanoparticle Formulation F->I G->J H->J I->J

Caption: Decision workflow for selecting a suitable solubility enhancement method.

Protocol 1: Cyclodextrin Inclusion Complexation (Freeze-Drying Method)

This method creates a water-soluble powder by encapsulating the flavonoid within a cyclodextrin molecule. This is highly effective for improving solubility and stability.[1][24]

G cluster_1 Cyclodextrin Complexation Workflow step1 1. Dissolve Flavonoid in minimal organic solvent (e.g., Ethanol) step3 3. Add flavonoid solution dropwise to cyclodextrin solution under continuous stirring step1->step3 step2 2. Dissolve Cyclodextrin (e.g., HP-β-CD) in water with gentle heating (40-50°C) step2->step3 step4 4. Stir the mixture for 24-48 hours at room temperature, protected from light step3->step4 step5 5. Freeze the resulting solution at -80°C step4->step5 step6 6. Lyophilize (freeze-dry) until a dry powder is obtained step5->step6 step7 7. Collect the water-soluble Flavonoid-CD complex powder step6->step7

Caption: Experimental workflow for preparing a flavonoid-cyclodextrin inclusion complex.

Methodology:

  • Preparation of Solutions:

    • Accurately weigh the flavonoid and dissolve it in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol).

    • Separately, weigh the chosen cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HPβ-CD) based on a 1:1 molar ratio with the flavonoid.[22] Dissolve the cyclodextrin in purified water, gently heating (40-50°C) and stirring if necessary to ensure complete dissolution.

  • Complexation:

    • While stirring the cyclodextrin solution vigorously, add the flavonoid solution drop by drop.

    • Seal the container, protect it from light with aluminum foil, and continue to stir the mixture at room temperature for 24-48 hours to allow for complex formation.[24]

  • Lyophilization (Freeze-Drying):

    • Transfer the solution to a suitable flask and freeze it completely at -80°C.

    • Lyophilize the frozen solution until a dry, white, or pale-yellow powder is obtained. This powder is the inclusion complex.[25]

  • Solubilization and Use:

    • The resulting powder can be directly dissolved in your aqueous buffer for experiments.

    • It is crucial to confirm the final concentration of the flavonoid in the solution using a validated analytical method, such as HPLC-UV.

Protocol 2: Solid Dispersion (Solvent Evaporation Method)

This technique involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent to produce a solid dispersion where the drug is molecularly dispersed within the carrier.[14][26]

Methodology:

  • Selection of Carrier and Solvent:

    • Choose a hydrophilic carrier that is soluble in a volatile organic solvent. Common carriers include Polyvinylpyrrolidone (PVP K30) and Polyethylene Glycols (PEG 4000, 6000).[13][14]

    • Select a volatile solvent (e.g., ethanol, methanol, or a mixture) that can dissolve both the flavonoid and the chosen carrier.

  • Preparation:

    • Prepare a physical mixture of the flavonoid and the carrier at a specific weight ratio (e.g., 1:4, 1:9 drug-to-carrier).

    • Dissolve this mixture in the selected solvent under constant stirring until a clear solution is obtained.

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Continue evaporation until a solid film or mass is formed on the inside of the flask.

  • Final Processing:

    • Further dry the solid mass in a vacuum oven to remove any residual solvent.

    • Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine powder.

  • Characterization and Use:

    • The resulting powder can be used for dissolution studies or incorporated into solid dosage forms.

    • Techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are often used to confirm that the drug is in an amorphous state within the carrier.[14]

References

Technical Support Center: Optimization of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the extraction of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone and related methoxyflavones from plant materials.

Frequently Asked Questions (FAQs)

Q1: What is the first crucial step before starting the extraction process?

A1: Proper preparation of the plant material is a critical first step. This involves collecting the desired plant parts, followed by drying to a constant weight, typically in an oven at a controlled temperature of 40-60°C, to prevent enzymatic degradation of the flavonoids.[1] After drying, the material should be ground into a fine powder to increase the surface area for solvent contact.[2][3]

Q2: Which solvent is best for extracting methoxyflavones like this compound?

A2: The choice of solvent significantly impacts the yield and purity. Ethanol is one of the most commonly used and effective solvents for flavonoid extraction.[4] The optimal concentration can vary; for instance, studies on total methoxyflavones from Kaempferia parviflora found that 95% (v/v) ethanol was optimal for the highest content, while a 54% concentration yielded the greatest overall extract weight.[5][6][7] It is recommended to perform a solvent screening with various ethanol-water mixtures (e.g., 50%, 70%, 95%) to determine the most effective concentration for your specific plant material.[8][9]

Q3: What are the key parameters to optimize for maximizing extraction yield?

A3: The most influential parameters to optimize are:

  • Solvent Concentration: The polarity of the solvent mixture is crucial.

  • Solid-to-Liquid Ratio: This affects the concentration gradient and extraction efficiency. Ratios from 1:10 to 1:50 g/mL are often investigated.[9][10]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix.

  • Temperature: Higher temperatures can increase solubility and diffusion, but excessive heat may degrade the target compound.[9][11]

Response Surface Methodology (RSM) is a powerful statistical tool used to optimize these parameters simultaneously and study their interactions.[8][12][13]

Q4: What are the advantages of modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)?

A4: Modern techniques like UAE and MAE offer significant advantages over traditional methods such as maceration or Soxhlet extraction. These benefits include reduced extraction times, lower solvent consumption, and often improved extraction efficiency.[14][15] For example, MAE was found to be more efficient than conventional methods for extracting flavonoids from young barley leaves, reducing the time from hours to minutes while increasing the yield.[16]

Troubleshooting Guide

This section addresses common problems encountered during the extraction and purification of this compound.

Symptom / Issue Potential Cause Recommended Solution
Low Yield of Flavonoid Improper Solvent Polarity: The solvent may not be optimal for this specific methoxyflavone.Perform a solvent screening using ethanol or methanol at various concentrations (e.g., 50%, 70%, 90%) with water to find the optimal polarity.[9]
Suboptimal Temperature: The temperature may be too low for efficient extraction or too high, causing degradation.[9]Test a range of temperatures (e.g., 40°C, 60°C, 70°C). For potentially heat-sensitive compounds, consider non-thermal methods like UAE at lower temperatures.[9][11]
Insufficient Extraction Time: The duration may not be long enough for the solvent to fully penetrate the plant matrix.Optimize the extraction time. For UAE, this might be in the range of 15-60 minutes, while for maceration it could be several hours.[5][12]
Incorrect Solid-to-Liquid Ratio: Too little solvent can lead to incomplete extraction, while too much can dilute the sample excessively.Experiment with different ratios, such as 1:20, 1:30, and 1:50 (w/v), to find the most effective balance.[9]
Extract Contains Many Impurities (e.g., Chlorophylls, Lipids) Non-Selective Solvent: The chosen solvent is co-extracting a wide range of other compounds.Employ a multi-step purification process. After initial extraction with a polar solvent like ethanol, perform a liquid-liquid partition with a non-polar solvent like hexane to remove lipids and other non-polar impurities.[17]
Lack of a Purification Step: The crude extract has not been sufficiently cleaned.Use column chromatography for purification. Macroporous resins (e.g., AB-8) are effective for capturing total flavonoids, which can then be eluted with an ethanol gradient. For higher purity, silica gel or preparative HPLC can be used.[1][2]
Degradation of Target Compound Oxidative Degradation: Flavonoids can be oxidized by enzymes or exposure to air and light.[9]Consider blanching the plant material before extraction to deactivate enzymes. Store extracts in dark, airtight containers and work quickly.[9]
pH-Induced Degradation: Extreme pH levels can alter the flavonoid structure. Some flavonoids are unstable in alkaline conditions.[9]Maintain a neutral or slightly acidic pH during extraction. Buffering the solvent may be necessary.[9][18]
Difficulty Quantifying with HPLC Poor Chromatographic Resolution: Peaks are overlapping or poorly shaped.Optimize the HPLC mobile phase. A gradient elution using methanol or acetonitrile with acidified water (e.g., 0.2% formic acid or 0.5% TFA) is common for flavonoid separation on a C18 column.[11][19]
No Standard Available: A pure standard of this compound is not commercially available.If a pure standard is unavailable, quantification can be performed relative to a common flavonoid standard like quercetin or rutin, and the results expressed as "quercetin equivalents".[20] Ensure the detection wavelength is set to the absorbance maximum of your target compound class (typically 254-370 nm for flavonoids).[11][19]

Experimental Protocols & Data

Protocol 1: Ultrasound-Assisted Extraction (UAE) - General Method

This protocol is based on optimized conditions for methoxyflavone extraction and can be adapted for this compound.[2][5]

  • Preparation: Combine 1 g of finely powdered, dried plant material with the chosen solvent (e.g., 50 mL of 95% ethanol for a 1:50 solid-to-liquid ratio) in a suitable flask.[2][5]

  • Sonication: Place the flask in an ultrasonic bath. Sonicate for a specified duration (e.g., 16 minutes).[2] Maintain a controlled temperature if necessary.

  • Separation: After sonication, filter the mixture (e.g., using Whatman No. 1 paper) to separate the liquid extract from the solid plant residue.[2]

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.[2]

  • Purification (Optional but Recommended): The crude extract can be further purified using column chromatography (e.g., macroporous resin or silica gel) or preparative HPLC.[1][2]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This is a general method for the analysis of flavonoids in plant extracts.[6][19][21]

  • System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6][11]

  • Mobile Phase: A gradient elution is typically employed. For example:

    • Solvent A: 0.2% Formic Acid in Water

    • Solvent B: Methanol or Acetonitrile

    • A typical gradient might run from 25% B to 90% B over 40-60 minutes.[11][19]

  • Flow Rate: 0.5 - 1.0 mL/min.[11][19]

  • Detection: Monitor at a wavelength appropriate for flavonoids, typically between 254 nm and 370 nm.[6][11]

  • Quantification: Prepare a calibration curve using a known standard (e.g., quercetin, rutin, or if available, the target compound). Calculate the concentration in the extract based on the peak area.[20]

Data Presentation: Optimized Extraction Parameters for Flavonoids

The following table summarizes optimized parameters from various studies on flavonoid extraction using modern techniques. While not specific to this compound, these provide excellent starting points for experimental design.

Plant MaterialTarget CompoundExtraction MethodOptimal ParametersYield/ResultReference
Kaempferia parvifloraTotal MethoxyflavonesUAESolvent: 95% Ethanol; Time: 16 min; Ratio: 50 mL/g327.25 mg/g extract[5][6]
Scutellaria baicalensisTotal FlavonoidsMacerationSolvent: 53% Ethanol; Time: 2.12 h; Temp: 62.5°C; Ratio: 35 mL/g-[8]
Pteris cretica L.Total FlavonoidsUAESolvent: 57% Ethanol; Time: 46 min; Temp: 74°C; Ratio: 34 mL/g4.71%[11]
AlfalfaTotal FlavonoidsUAESolvent: 52% Ethanol; Time: 57 min; Temp: 62°C; Ratio: 57 mL/g-[12]
Suaeda salsaTotal FlavonoidsSFE-CO₂Modifier: 95% Ethanol; Time: 2 h; Temp: 45°C; Pressure: 30 MPa10.25%[22]
Salicornia bigeloviiTotal FlavonoidsMAESolvent: 60% Ethanol; Temp: 50°C; Ratio: 1:30 g/mL; Power: 250 W5.71 mg/g[14]

Visual Guides and Workflows

The following diagrams illustrate key experimental and logical workflows for the extraction and optimization process.

G cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_optimize Phase 3: Optimization (RSM) cluster_analysis Phase 4: Analysis & Purification p1 Plant Material (Collection & Drying) p2 Grinding to Fine Powder p1->p2 e1 Select Extraction Method (e.g., UAE, MAE, Maceration) p2->e1 e2 Crude Extract e1->e2 o1 Solvent Conc. e1->o1 o2 Time e1->o2 o3 Temperature e1->o3 o4 Solid:Liquid Ratio e1->o4 a1 HPLC-UV/DAD Quantification e2->a1 a2 Column Chromatography (Purification) e2->a2 a1->e1 Feedback Loop for Optimization a3 Pure Compound a2->a3

Caption: General workflow for extraction, optimization, and analysis.

G start Start: Low Flavonoid Yield q1 Is solvent optimal? start->q1 sol1 Action: Perform solvent screening (e.g., 50-95% Ethanol) q1->sol1 NO q2 Are Temp & Time optimal? q1->q2 YES a1_yes YES a1_no NO sol1->q2 sol2 Action: Optimize temperature and duration using RSM or one-factor-at-a-time q2->sol2 NO q3 Is solid:liquid ratio sufficient? q2->q3 YES a2_yes YES a2_no NO sol2->q3 sol3 Action: Test higher solvent ratios (e.g., 1:30, 1:50) q3->sol3 NO end Yield Optimized q3->end YES a3_yes YES a3_no NO sol3->end

Caption: Troubleshooting flowchart for low extraction yield.

References

3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing solid 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone?

For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, at -20°C. For short-term storage, keeping it in a desiccator at 2-8°C is advisable.

Q2: How should I prepare and store solutions of this flavonoid?

It is highly recommended to prepare fresh solutions for each experiment. If stock solutions are necessary, they should be prepared in a suitable anhydrous organic solvent (e.g., DMSO, methanol, or ethanol), aliquoted into amber vials to prevent light exposure, and stored at -20°C or below. Avoid repeated freeze-thaw cycles.

Q3: What are the primary factors that influence the stability of this flavonoid in solution?

The stability of polyhydroxyflavonoids in solution is primarily affected by several factors:

  • pH: Flavonoids are generally more stable in acidic conditions and are susceptible to degradation in neutral to alkaline solutions.

  • Light: Exposure to UV and even visible light can induce photodegradation.

  • Temperature: Elevated temperatures accelerate the rate of degradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, especially in the presence of metal ions.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions.

Q4: What is the likely degradation pathway for a polyhydroxyflavone like this one under stress conditions?

A common degradation pathway for polyhydroxyflavonoids, especially under thermal or alkaline stress, involves the opening of the heterocyclic C-ring. This can lead to the formation of chalcone-like structures, which may further degrade into smaller phenolic compounds like benzoic acid derivatives.[1] The presence of multiple hydroxyl groups can make the compound susceptible to oxidation, potentially forming quinone-type structures.

Troubleshooting Guide

Issue: My compound seems to be rapidly degrading in my cell culture medium.

  • Possible Cause: Cell culture media are typically at a physiological pH (around 7.4), which can promote the degradation of many flavonoids. The presence of oxygen and metal ions in the media can also accelerate this process.

  • Solution: Perform a stability test of the compound in your specific cell culture medium under experimental conditions (e.g., 37°C, 5% CO₂) to determine its half-life. This will help you understand the timeframe in which the compound is stable. Consider preparing a highly concentrated stock in DMSO and diluting it into the medium immediately before application to the cells.

Issue: I am observing inconsistent results in my bioassays.

  • Possible Cause: This could be due to the degradation of the compound in the assay buffer or medium. If solutions are not freshly prepared, the actual concentration of the active compound may be lower than expected and variable.

  • Solution: Always use freshly prepared solutions. If that is not feasible, determine the stability of your compound in the assay buffer and establish a maximum time frame for its use after preparation.

Issue: The compound is precipitating out of my aqueous solution.

  • Possible Cause: Flavonoids, especially those with methoxy groups, often have low aqueous solubility.

  • Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO. For your working solution, dilute the stock into your aqueous buffer immediately before use, ensuring the final concentration of the organic solvent is low enough not to affect your experimental system (typically <0.5%).

Quantitative Data on Flavonoid Stability

The stability of flavonoids is highly dependent on their specific substitution pattern. The following table summarizes general trends observed for related compounds.

Stress FactorGeneral Effect on Polyhydroxy/Polymethoxy FlavonoidsRecommendations for this compound
pH Generally unstable in neutral to alkaline conditions (pH > 7). More stable in acidic pH.Maintain solutions at an acidic pH if compatible with the experiment. Avoid prolonged storage in neutral or basic buffers.
Temperature Degradation rate increases significantly with temperature. Thermal degradation can occur even in solid form at high temperatures.[1]Store solid compound and solutions at low temperatures (-20°C or below). Avoid heating solutions unless required for the experiment.
Light Susceptible to photodegradation, especially under UV light.Protect solid compound and solutions from light at all times by using amber vials or wrapping containers in aluminum foil.
Oxidation Can be degraded by oxidizing agents (e.g., H₂O₂) and dissolved oxygen, often catalyzed by metal ions.Use degassed solvents where possible. Consider adding a chelating agent like EDTA to buffer solutions to sequester metal ions.
Hydroxylation Pattern Increased number of hydroxyl groups can sometimes decrease stability, especially pyrogallol (1,2,3-trihydroxybenzene) moieties.[1]The 3',5,5',7-tetrahydroxy pattern suggests a potential for oxidation.
Methoxylation Pattern Methoxylation generally increases stability and lipophilicity compared to the corresponding hydroxylated flavonoids.[2][3][4]The two methoxy groups may confer slightly greater stability compared to a fully hydroxylated analogue.

Experimental Protocols

Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound.[5] Below are general protocols that can be adapted for this compound. A stock solution (e.g., 1 mg/mL in methanol) is typically used as the starting material.

1. Acid Hydrolysis

  • Protocol: Mix an equal volume of the stock solution with 0.1 M HCl. Incubate the mixture at 60-80°C. Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).

  • Neutralization: Before analysis, cool the aliquots to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

  • Analysis: Dilute with the mobile phase and analyze by HPLC.

2. Base Hydrolysis

  • Protocol: Mix an equal volume of the stock solution with 0.1 M NaOH. Incubate at a controlled room temperature or slightly elevated temperature (e.g., 40°C), as flavonoids are often very sensitive to bases.[6] Withdraw aliquots at shorter time intervals (e.g., 15, 30, 60, 120 minutes).

  • Neutralization: Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.

  • Analysis: Dilute with the mobile phase and analyze by HPLC.

3. Oxidative Degradation

  • Protocol: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep the mixture at room temperature and protected from light. Sample at various time points.

  • Analysis: Analyze directly or after dilution with the mobile phase.

4. Thermal Degradation

  • Solid State: Place a known amount of the solid compound in a vial and heat it in a thermostatically controlled oven (e.g., 80°C).

  • Solution State: Reflux the stock solution at a controlled temperature.

  • Analysis: For the solid, dissolve in a suitable solvent before analysis. For the solution, cool and inject directly or after dilution.

5. Photodegradation

  • Protocol: Expose the stock solution in a photochemically transparent container (e.g., quartz) to a light source as specified by ICH guidelines (e.g., a combination of cool white fluorescent and near-UV lamps). A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.

  • Analysis: Analyze samples at appropriate time points.

Analytical Methods for Stability Testing
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for separating and quantifying the intact flavonoid from its degradation products.[7][8] A C18 column is typically used with a gradient elution of an acidified aqueous mobile phase (e.g., water with 0.1% formic or acetic acid) and an organic modifier (e.g., acetonitrile or methanol).[9][10] Detection is usually performed with a UV-Vis or diode-array detector (DAD).

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for the identification and structural elucidation of degradation products.[1][11]

Visualizations

G General Workflow for a Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol) acid Acidic (0.1M HCl, 80°C) prep->acid Expose base Basic (0.1M NaOH, 40°C) prep->base Expose oxid Oxidative (3% H₂O₂, RT) prep->oxid Expose thermal Thermal (80°C, Solution) prep->thermal Expose photo Photolytic (ICH Light Source) prep->photo Expose control Control (Protected from Stress) prep->control Expose sampling Sample at Time Points & Neutralize (if needed) acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling control->sampling hplc RP-HPLC-UV/DAD Analysis (Quantify Parent Compound) sampling->hplc lcms LC-MS/MS Analysis (Identify Degradants) hplc->lcms If degradants found report Report Data & Elucidate Pathways hplc->report lcms->report

Caption: General experimental workflow for forced degradation studies.

G Potential Degradation Pathway of a Polyhydroxyflavone flavonoid This compound (Intact Structure) intermediate Chalcone Intermediate (C-Ring Fission Product) flavonoid->intermediate Heat / Base (OH⁻) products Degradation Products e.g., Benzoic Acid Derivatives & Phloroglucinol Derivatives intermediate->products Further Degradation

Caption: A potential degradation pathway involving C-ring fission.

References

Technical Support Center: Synthesis of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and adaptable strategy for the synthesis of this flavone involves a multi-step process beginning with the preparation of two key aromatic precursors: a substituted 2'-hydroxyacetophenone (A-ring precursor) and a substituted benzaldehyde (B-ring precursor). These precursors are then coupled via a Claisen-Schmidt condensation to form a chalcone intermediate. Subsequent oxidative cyclization of the chalcone, followed by deprotection of any protected hydroxyl groups, yields the final product.

Q2: What are the recommended starting materials for this synthesis?

For the synthesis of this compound, the logical starting materials are:

  • A-ring precursor: 2',5-dihydroxy-4',6'-dimethoxyacetophenone.

  • B-ring precursor: 3',5'-dihydroxy-4'-methoxybenzaldehyde.

The synthesis of these precursors can be challenging and may require multi-step procedures.

Q3: Are there any alternative synthetic routes?

Alternative routes, such as the Baker-Venkataraman rearrangement or the Allan-Robinson reaction, can also be employed for flavone synthesis. However, the Claisen-Schmidt condensation followed by oxidative cyclization is often preferred for its versatility and generally good yields.

Q4: What are the critical reaction steps that influence the overall yield?

The critical steps impacting the final yield are the Claisen-Schmidt condensation and the oxidative cyclization. The purity of the starting materials and the optimization of reaction conditions (temperature, reaction time, catalyst, and solvent) for these steps are paramount for achieving a high yield.

Troubleshooting Guides

Issue 1: Low Yield in Chalcone Formation (Claisen-Schmidt Condensation)

Q: I am experiencing a low yield during the Claisen-Schmidt condensation of 2',5-dihydroxy-4',6'-dimethoxyacetophenone and 3',5'-dihydroxy-4'-methoxybenzaldehyde. What are the possible causes and solutions?

A: Low yields in this step are common and can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or slightly increasing the reaction temperature.

  • Side Reactions: The presence of multiple hydroxyl groups can lead to side reactions.

    • Solution: Employ a protecting group strategy for the hydroxyl groups on both the acetophenone and benzaldehyde precursors. Acetyl or benzyl protecting groups are commonly used. These groups can be removed in a later step.

  • Base Strength: The strength and concentration of the base used for the condensation are crucial.

    • Solution: Optimize the base used. While potassium hydroxide is common, other bases like sodium hydroxide or barium hydroxide can be tested. The concentration of the base should also be optimized.

  • Solvent Choice: The solvent can significantly influence the reaction outcome.

    • Solution: Ethanol is a common solvent for this reaction. However, exploring other polar protic solvents or solvent mixtures might improve the yield.

Issue 2: Inefficient Oxidative Cyclization of the Chalcone

Q: My chalcone intermediate is not efficiently converting to the flavone. What can I do to improve the yield of the oxidative cyclization step?

A: The oxidative cyclization of the 2'-hydroxychalcone to the flavone can be a delicate step. Here are some troubleshooting suggestions:

  • Choice of Oxidizing Agent: The effectiveness of the oxidizing agent is key.

    • Solution: A common and effective system for this transformation is iodine in dimethyl sulfoxide (DMSO).[1] Other oxidizing agents like selenium dioxide or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can also be explored.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled.

    • Solution: The iodine-DMSO system often requires heating.[1] Monitor the reaction by TLC to find the optimal temperature that promotes cyclization without causing degradation of the product.

  • Formation of Flavanone Intermediate: You might be isolating the flavanone intermediate instead of the fully oxidized flavone.

    • Solution: The formation of the flavanone indicates that the oxidation is incomplete. You can either adjust the reaction conditions of the one-pot synthesis (e.g., increase the amount of oxidant, prolong the reaction time) or isolate the flavanone and subject it to a separate, optimized oxidation step.

Issue 3: Difficulties in Purification of the Final Product

Q: I am struggling to purify the final this compound. What are the recommended purification methods?

A: The high number of polar hydroxyl groups can make purification challenging.

  • Recrystallization: This is often the first method to try.

    • Solution: Experiment with different solvent systems. A mixture of a polar solvent (like ethanol or methanol) and a less polar solvent might be effective.

  • Column Chromatography: This is a standard and effective technique for purifying flavonoids.

    • Solution: Silica gel is a common stationary phase. A gradient elution with a mobile phase such as a mixture of hexane and ethyl acetate, or dichloromethane and methanol, is often effective. For highly polar compounds, reversed-phase (C18) column chromatography can be a good alternative.

Data Presentation

Table 1: Illustrative Reaction Conditions and Yields for Flavone Synthesis

StepReactantsReagents & SolventsTemperature (°C)Time (h)Typical Yield (%)
Chalcone Formation 2',5-dihydroxy-4',6'-dimethoxyacetophenone, 3',5'-dihydroxy-4'-methoxybenzaldehydeKOH, Ethanol/Water25-5012-2440-60
Oxidative Cyclization Chalcone IntermediateI₂, DMSO100-1202-650-70
Deprotection (if applicable) Protected FlavonePd/C, H₂ (for benzyl groups) or mild acid/base (for acetyl groups)254-8>90

Note: The data in this table is illustrative and based on typical yields for similar flavonoid syntheses. Actual yields will vary depending on the specific experimental conditions.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of the Chalcone Intermediate

  • To a solution of 2',5-dihydroxy-4',6'-dimethoxyacetophenone (1 eq) and 3',5'-dihydroxy-4'-methoxybenzaldehyde (1 eq) in ethanol, add an aqueous solution of potassium hydroxide (2-3 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the crude chalcone.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude chalcone by recrystallization from ethanol or by column chromatography.

Step 2: Oxidative Cyclization to the Flavone

  • Dissolve the purified chalcone (1 eq) in dimethyl sulfoxide (DMSO).

  • Add a catalytic amount of iodine (I₂) (0.1-0.2 eq).

  • Heat the reaction mixture to 100-120 °C for 2-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude flavone by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Mandatory Visualization

experimental_workflow cluster_starting_materials Starting Materials Preparation cluster_synthesis Flavone Synthesis cluster_purification Purification A_ring 2',5-dihydroxy- 4',6'-dimethoxyacetophenone condensation Claisen-Schmidt Condensation A_ring->condensation B_ring 3',5'-dihydroxy- 4'-methoxybenzaldehyde B_ring->condensation chalcone Chalcone Intermediate condensation->chalcone cyclization Oxidative Cyclization chalcone->cyclization flavone 3',5,5',7-Tetrahydroxy- 4',6'-dimethoxyflavone cyclization->flavone purification Column Chromatography or Recrystallization flavone->purification troubleshooting_low_yield cluster_chalcone Troubleshooting Chalcone Formation cluster_cyclization Troubleshooting Oxidative Cyclization start Low Yield of Flavone check_chalcone Check Chalcone Formation Step start->check_chalcone check_cyclization Check Oxidative Cyclization Step start->check_cyclization incomplete_reaction Incomplete Reaction? check_chalcone->incomplete_reaction TLC shows starting material side_reactions Side Reactions? check_chalcone->side_reactions Complex mixture on TLC base_issue Incorrect Base Strength? check_chalcone->base_issue Low conversion oxidant_issue Ineffective Oxidant? check_cyclization->oxidant_issue Low conversion of chalcone temp_issue Suboptimal Temperature? check_cyclization->temp_issue Degradation or no reaction flavanone_formation Flavanone Formed Instead? check_cyclization->flavanone_formation Product mass matches flavanone solution_extend_time Extend reaction time / Increase temp incomplete_reaction->solution_extend_time solution_protecting_groups Use protecting groups side_reactions->solution_protecting_groups solution_optimize_base Optimize base concentration base_issue->solution_optimize_base solution_change_oxidant Try I2/DMSO or other oxidants oxidant_issue->solution_change_oxidant solution_optimize_temp Optimize reaction temperature temp_issue->solution_optimize_temp solution_modify_oxidation Increase oxidant / time or re-oxidize flavanone_formation->solution_modify_oxidation

References

Purification challenges for 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of this flavonoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a flavonoid compound that has been isolated from the aerial parts of Artemisia salsoloides.[1] Like other flavonoids, it is being investigated for its potential biological activities.

Q2: What are the basic physicochemical properties of this compound?

PropertyValueSource
Molecular FormulaC₁₇H₁₄O₈[2]
Molecular Weight346.29 g/mol [2]
AppearanceYellow powderInferred from similar compounds
IUPAC Name2-(3,5-dihydroxy-4-methoxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one[2]

Q3: What are the recommended storage conditions for this flavonoid?

To prevent degradation, solid this compound should be stored in a cool, dry, and dark place. For long-term storage, keeping the compound at -20°C is advisable. Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to light.

Q4: In what solvents is this compound likely to be soluble?

Specific solubility data is not widely published. However, based on the behavior of similar polyhydroxy and polymethoxylated flavonoids, it is expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and acetone. Its solubility in water is likely to be low, a common characteristic of flavonoid aglycones.

Q5: What are the key stability concerns for this molecule?

Polyhydroxy flavonoids are susceptible to degradation under several conditions:

  • pH: They are generally more stable in acidic conditions and can degrade in neutral or alkaline solutions.

  • Temperature: Elevated temperatures can accelerate degradation.[3]

  • Light: Exposure to UV light can cause photodegradation.

  • Oxidation: The polyhydroxy substitution pattern makes the molecule susceptible to oxidation.

Troubleshooting Purification Challenges

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield After Extraction from Plant Material

  • Potential Cause: Inefficient extraction method or solvent.

  • Recommended Solution:

    • Solvent Choice: Use polar solvents like methanol or ethanol, often in aqueous mixtures (e.g., 70-80% ethanol), which are effective for extracting flavonoids.[4][5]

    • Extraction Technique: Employ advanced extraction methods such as ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency and reduce extraction time compared to traditional maceration.[5][6]

    • pH Adjustment: Acidifying the extraction solvent can sometimes improve the stability and recovery of phenolic compounds.[5]

Issue 2: Poor Separation of the Target Compound from Impurities during Column Chromatography

  • Potential Cause: Inappropriate stationary phase or mobile phase system.

  • Recommended Solution:

    • Stationary Phase: Silica gel is a common choice for flavonoid separation.[7] For compounds that are difficult to separate, consider using Sephadex LH-20, which separates based on molecular size and polarity.[7]

    • Mobile Phase Optimization:

      • For silica gel chromatography, a gradient elution starting with a non-polar solvent system (e.g., n-hexane/ethyl acetate) and gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate or adding methanol) is typically effective.[8]

      • For complex mixtures from plant extracts, a multi-step purification approach may be necessary, starting with fractionation by liquid-liquid partitioning followed by column chromatography.

Issue 3: Co-elution of Impurities during HPLC Purification

  • Potential Cause: The HPLC method is not optimized for the specific impurity profile.

  • Recommended Solution:

    • Mobile Phase Modifier: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase (both water and organic solvent). This can improve peak shape and resolution for phenolic compounds.[8]

    • Gradient Optimization: Adjust the gradient slope. A shallower gradient around the elution time of the target compound can improve the separation of closely eluting impurities.

    • Alternative Solvent System: If using an acetonitrile/water system, try a methanol/water system, or vice versa. The different solvent selectivity may resolve co-eluting peaks.

    • Column Chemistry: If separation on a C18 column is insufficient, try a column with a different stationary phase, such as a Phenyl-Hexyl or a C8 column.

Issue 4: Degradation of the Compound during Purification

  • Potential Cause: Exposure to harsh conditions such as high pH, high temperature, or prolonged light exposure.

  • Recommended Solution:

    • Temperature Control: Avoid excessive heat during solvent evaporation. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40°C).

    • pH Control: Maintain a slightly acidic pH in aqueous solutions to enhance stability.

    • Light Protection: Protect the compound from direct light by using amber vials or covering glassware with aluminum foil.

    • Minimize Processing Time: Plan the purification workflow to be as efficient as possible to reduce the time the compound spends in solution.

Experimental Protocols

The following are generalized protocols that can be used as a starting point for the purification of this compound. Optimization will likely be required.

Protocol 1: Column Chromatography on Silica Gel

  • Stationary Phase and Column Preparation:

    • Prepare a slurry of silica gel (e.g., 60-120 mesh) in the initial, non-polar mobile phase (e.g., n-hexane:ethyl acetate 9:1).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Preparation and Loading:

    • Dissolve the crude extract or synthetic mixture in a minimal amount of a polar solvent (e.g., methanol or acetone).

    • Add a small amount of silica gel to the solution and evaporate the solvent to create a dry, free-flowing powder.

    • Carefully add the sample adsorbed onto the silica gel to the top of the packed column.

  • Elution:

    • Begin elution with the initial non-polar mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate, then introducing methanol). A suggested gradient could be:

      • n-Hexane:Ethyl Acetate (9:1 → 1:1)

      • Ethyl Acetate (100%)

      • Ethyl Acetate:Methanol (9.5:0.5 → 9:1)

    • Collect fractions and monitor their composition by Thin-Layer Chromatography (TLC).

  • Fraction Pooling:

    • Combine the fractions containing the pure desired compound.

    • Evaporate the solvent under reduced pressure to obtain the purified flavonoid.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

  • Column and Mobile Phase:

    • Use a reversed-phase C18 column (e.g., 10 µm particle size, 250 mm x 20 mm).

    • Prepare the mobile phase:

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Acetonitrile or Methanol with 0.1% formic acid

  • Sample Preparation:

    • Dissolve the partially purified sample from column chromatography in the mobile phase or a compatible solvent like methanol.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 5-10 mL/min (will depend on column dimensions).

    • Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 280 nm or 340 nm).

    • Gradient Elution: Develop a gradient that provides good separation of the target peak from impurities. An example gradient could be:

      • 0-5 min: 20% B

      • 5-30 min: 20% to 70% B

      • 30-35 min: 70% to 100% B

      • 35-40 min: Hold at 100% B

      • 40-45 min: Re-equilibrate at 20% B

  • Fraction Collection:

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent, often requiring lyophilization to remove the aqueous mobile phase, to yield the highly purified compound.

Visualizations

Purification_Workflow cluster_extraction Extraction cluster_fractionation Initial Purification cluster_hplc Final Purification cluster_analysis Quality Control Plant_Material Artemisia salsoloides Crude_Extract Crude Extract Plant_Material->Crude_Extract Methanol/Ethanol Extraction Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Partially_Purified Partially Purified Fractions Column_Chromatography->Partially_Purified Prep_HPLC Preparative HPLC (C18) Partially_Purified->Prep_HPLC Pure_Compound Pure Flavonoid Prep_HPLC->Pure_Compound Analysis Purity Analysis (Analytical HPLC, NMR, MS) Pure_Compound->Analysis

Caption: General workflow for the purification of this compound.

Signaling_Pathway cluster_stimulus Cellular Stress (e.g., Oxidative) cluster_pathway Pro-inflammatory Pathway cluster_response Cellular Response Stimulus Stimulus MAPK MAPK Cascade Stimulus->MAPK NFkB NF-κB Activation Stimulus->NFkB Inflammation Inflammatory Gene Expression MAPK->Inflammation NFkB->Inflammation Flavonoid This compound Flavonoid->MAPK Inhibition Flavonoid->NFkB Inhibition

Caption: Hypothetical signaling pathway where the flavonoid may exert anti-inflammatory effects.

References

Technical Support Center: Overcoming Poor Bioavailability of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of this compound?

A1: The poor oral bioavailability of this flavone, like many other polyphenolic compounds, is multifactorial. The primary contributing factors are:

  • Low Aqueous Solubility: The planar structure and multiple hydroxyl groups contribute to strong intermolecular interactions, leading to low solubility in gastrointestinal fluids. This is a common issue for many flavonoids.[1][2]

  • Extensive First-Pass Metabolism: Flavonoids are often subject to significant metabolism in the intestines and liver by cytochrome P450 enzymes (CYPs) and UDP-glucuronosyltransferases (UGTs).[1][3] This can lead to the formation of metabolites with reduced bioactivity.

  • Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump it back into the intestinal lumen, thereby reducing its net absorption.[4][5]

  • Poor Permeability: The polarity imparted by the hydroxyl groups can hinder passive diffusion across the lipid-rich intestinal cell membranes.[6][7]

Q2: What are the potential metabolic pathways for this compound in vivo?

A2: While specific metabolic studies on this particular flavone are limited, based on the metabolism of structurally similar flavonoids, the following pathways are likely:[1][3]

  • O-demethylation: The methoxy groups at the 4' and 6 positions are susceptible to enzymatic removal by CYP450 enzymes in the liver.[3]

  • Glucuronidation: The hydroxyl groups are primary sites for conjugation with glucuronic acid by UGTs, a major phase II metabolic pathway for flavonoids.[1]

  • Sulfation: Sulfotransferases (SULTs) can also conjugate sulfate groups to the hydroxyl moieties.

Q3: Can co-administration with other compounds improve the bioavailability of this flavone?

A3: Yes, co-administration with certain agents can be a viable strategy:

  • CYP450 and UGT Inhibitors: Compounds that inhibit the activity of metabolic enzymes, such as piperine (from black pepper), can decrease the first-pass metabolism of the flavone, leading to increased plasma concentrations.

  • P-glycoprotein Inhibitors: Co-administration with P-gp inhibitors, such as certain flavonoids like quercetin or specific pharmaceutical excipients, can reduce efflux and enhance absorption.[4][5]

Troubleshooting Guides

Issue 1: Low compound concentration detected in plasma after oral administration.
Potential Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility Formulate the compound using solubility enhancement techniques such as nano-suspensions, solid dispersions, or complexation with cyclodextrins.[8][9][10]Increased dissolution of the compound in gastrointestinal fluids, leading to a higher concentration gradient for absorption.
Extensive first-pass metabolism Co-administer with a known inhibitor of CYP3A4 and UGT enzymes (e.g., piperine).[11]Reduced metabolic clearance of the flavone, resulting in higher systemic exposure.
Efflux by P-glycoprotein Co-administer with a P-gp inhibitor (e.g., verapamil, though caution is advised due to its pharmacological activity).[5]Increased intracellular concentration of the flavone in enterocytes and enhanced absorption.
Insufficient dose Perform a dose-escalation study to determine if a higher dose leads to a proportional increase in plasma concentration.Identification of a dose that achieves the desired therapeutic concentration.
Issue 2: High variability in pharmacokinetic data between subjects.
Potential Cause Troubleshooting Step Expected Outcome
Food effects Administer the compound to fasted subjects to minimize variability in gastric emptying and intestinal transit time.More consistent absorption profiles across the study population.
Genetic polymorphisms in metabolic enzymes or transporters Genotype subjects for common polymorphisms in relevant CYP, UGT, and ABC transporter genes.Stratification of data to identify subgroups with different metabolic or transport capacities.
Gut microbiota differences Consider pretreatment with antibiotics to assess the role of microbial metabolism on the flavone's absorption.Understanding the contribution of the gut microbiome to inter-individual variability.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol is adapted from methods used for similar flavonoids to enhance aqueous solubility.[10]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.

  • Slowly add an excess amount of this compound to the HP-β-CD solution while stirring continuously at room temperature.

  • Continue stirring the suspension for 48-72 hours to allow for complex formation.

  • After stirring, centrifuge the suspension to pellet the un-complexed flavone.

  • Collect the supernatant containing the soluble inclusion complex.

  • Freeze-dry the supernatant to obtain a solid powder of the flavone-cyclodextrin complex.

  • Characterize the complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) to confirm inclusion.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of the flavone.[6][12][13]

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-essential amino acids

  • Penicillin-streptomycin

  • Transwell® inserts (0.4 µm pore size)

  • Hank's Balanced Salt Solution (HBSS)

  • This compound (or its formulated version)

  • Lucifer yellow (as a marker for paracellular transport integrity)

  • LC-MS/MS system for quantification

Procedure:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound (dissolved in HBSS, with a low percentage of a co-solvent like DMSO if necessary) to the apical (AP) chamber.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) chamber.

  • To assess efflux, add the compound to the BL chamber and sample from the AP chamber.

  • At the end of the experiment, measure the concentration of the flavone in all samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

Data Presentation

Table 1: Hypothetical Solubility Data for this compound in Different Formulations

FormulationSolventSolubility (µg/mL)Fold Increase
Unformulated CompoundWater< 1-
Unformulated CompoundPBS (pH 7.4)~1.5-
HP-β-CD Complex (1:1 Molar Ratio)PBS (pH 7.4)~550~367
NanosuspensionWater~150~150
Solid Dispersion (with PVP K30)PBS (pH 7.4)~250~167

Note: These are hypothetical values based on data for structurally related flavonoids like 5,7-dimethoxyflavone.[10] Actual values would need to be determined experimentally.

Table 2: Hypothetical Caco-2 Permeability Data

Compound/FormulationPapp (AP to BL) (x 10⁻⁶ cm/s)Papp (BL to AP) (x 10⁻⁶ cm/s)Efflux Ratio (BL/AP)
Unformulated Flavone0.52.04.0
Flavone + P-gp Inhibitor1.51.81.2
Flavone-HP-β-CD Complex2.02.21.1

Note: These are hypothetical values. A high efflux ratio (>2) suggests active efflux.[13]

Visualizations

Bioavailability_Challenges cluster_absorption Gastrointestinal Tract cluster_metabolism Systemic Circulation & Metabolism Oral Administration Oral Administration Dissolution Dissolution Oral Administration->Dissolution Solubility Intestinal Lumen Intestinal Lumen Dissolution->Intestinal Lumen Enterocyte Enterocyte Intestinal Lumen->Enterocyte Permeability Efflux Intestinal Lumen->Efflux P-gp Efflux Portal Vein Portal Vein Enterocyte->Portal Vein Liver Liver Portal Vein->Liver First-Pass Metabolism Systemic Circulation Systemic Circulation Liver->Systemic Circulation

Caption: Factors limiting the oral bioavailability of the flavone.

Enhancement_Strategies cluster_formulation Formulation Strategies cluster_coadministration Co-administration Strategies Poor Bioavailability Poor Bioavailability Nanoformulations Nanoformulations Poor Bioavailability->Nanoformulations Improves Solubility & Permeability Cyclodextrin Complexation Cyclodextrin Complexation Poor Bioavailability->Cyclodextrin Complexation Improves Solubility Solid Dispersions Solid Dispersions Poor Bioavailability->Solid Dispersions Improves Dissolution Rate Metabolism Inhibitors Metabolism Inhibitors Poor Bioavailability->Metabolism Inhibitors Reduces First-Pass Effect Efflux Pump Inhibitors Efflux Pump Inhibitors Poor Bioavailability->Efflux Pump Inhibitors Increases Absorption

Caption: Strategies to enhance the bioavailability of the flavone.

Signaling_Pathway Flavone Flavone Receptor Receptor Flavone->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation NF-kB NF-kB Akt->NF-kB Inhibition Inflammatory Response Inflammatory Response NF-kB->Inflammatory Response Downregulation

Caption: A potential anti-inflammatory signaling pathway for the flavone.

References

Technical Support Center: 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone Assay Interference and Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on assay interference for 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone is limited in publicly available literature. This guide is based on the well-documented behavior of structurally related flavonoids and polymethoxyflavones. The principles, troubleshooting steps, and experimental protocols provided are general best practices for identifying and mitigating assay artifacts common to this class of compounds.

Frequently Asked Questions (FAQs)

Q1: My fluorescence-based assay shows a high signal in the presence of this compound, even in my negative controls. What is the likely cause?

A1: This is likely due to the intrinsic fluorescence (autofluorescence) of the flavonoid. Many flavonoids absorb light in the UV and blue-green regions of the spectrum and emit in the green-yellow range, which can overlap with the emission spectra of common fluorescent probes like GFP or fluorescein.

Q2: I'm observing unexpected inhibition of my target enzyme in an in vitro assay. Could this be an artifact?

A2: Yes, this is a common issue with flavonoids. The apparent inhibition could be due to several non-specific mechanisms, including compound aggregation, redox cycling, or direct interference with the assay's detection system, rather than specific binding to your target.

Q3: My cell viability assay (e.g., MTT, XTT) results are inconsistent or show an unexpected increase in signal. Why might this be happening?

A3: Flavonoids with hydroxyl groups can directly reduce tetrazolium salts (like MTT and XTT) to their colored formazan products, independent of cellular metabolism. This leads to a false-positive signal, suggesting higher cell viability than is actually present.

Q4: How can I differentiate between true biological activity and non-specific assay interference?

A4: A series of control experiments is crucial. These include testing the compound in the absence of the biological target (e.g., "minus-enzyme" control), using orthogonal assays with different detection methods, and performing specific tests to rule out common artifacts like aggregation and redox cycling.

Troubleshooting Guides

Issue 1: Suspected Autofluorescence in a Fluorescence-Based Assay

Symptoms:

  • High background fluorescence in wells containing the flavonoid.

  • Signal increase is dose-dependent on the flavonoid concentration.

  • Fluorescence is observed in "compound-only" control wells.

Troubleshooting Workflow:

start High background fluorescence observed control1 Run 'Compound-Only' Control (flavonoid in assay buffer) start->control1 decision1 Is fluorescence significant? control1->decision1 action1 Perform Spectral Scan (determine excitation/emission maxima) decision1->action1 Yes no_issue Fluorescence is not the primary issue. Investigate other interference mechanisms. decision1->no_issue No decision2 Significant overlap with assay fluorophore? action1->decision2 solution1 Switch to a Red-Shifted Fluorophore (e.g., Cy5, Alexa Fluor 647) decision2->solution1 Yes solution2 Implement a 'Pre-Read' Step (measure fluorescence before adding assay reagents and subtract) decision2->solution2 Yes solution3 Use a Time-Resolved Fluorescence (TRF) Assay decision2->solution3 Yes end Interference Mitigated solution1->end solution2->end solution3->end

Caption: Workflow for troubleshooting autofluorescence.

Issue 2: Suspected Compound Aggregation Leading to False Inhibition

Symptoms:

  • Steep dose-response curves.

  • Inhibition is time-dependent.

  • Results are sensitive to enzyme concentration.

  • Inhibition is observed across multiple, unrelated targets.

Troubleshooting Workflow:

start Suspected false inhibition protocol1 Perform Detergent-Based Assay (e.g., add 0.01% Triton X-100) start->protocol1 decision1 Is inhibition attenuated? protocol1->decision1 action1 Confirm with Orthogonal Tests decision1->action1 Yes conclusion_no_agg Aggregation is unlikely. Investigate other mechanisms. decision1->conclusion_no_agg No test1 Increase Enzyme Concentration action1->test1 test2 Dynamic Light Scattering (DLS) action1->test2 decision2 Inhibition is enzyme-concentration dependent or particles detected? test1->decision2 test2->decision2 conclusion_agg Inhibition is likely due to aggregation. Compound is a promiscuous inhibitor. decision2->conclusion_agg Yes decision2->conclusion_no_agg No

Caption: Workflow for identifying aggregation-based inhibition.

Issue 3: Suspected Redox Cycling in Cell-Based or Biochemical Assays

Symptoms:

  • Inhibition of redox-sensitive enzymes (e.g., phosphatases, cysteine proteases).

  • Increased levels of reactive oxygen species (ROS) in cell-based assays.

  • Interference with assays using redox-sensitive reagents (e.g., DTT, GSH).

Troubleshooting Workflow:

start Suspected redox-mediated interference action1 Add Catalase to the Assay start->action1 decision1 Is activity reversed? action1->decision1 action2 Measure H2O2 Production (e.g., Amplex Red assay) decision1->action2 No conclusion_redox Compound is a redox cycler. Consider alternative assays. decision1->conclusion_redox Yes decision2 Does the compound generate H2O2? action2->decision2 decision2->conclusion_redox Yes conclusion_no_redox Redox cycling is unlikely. Investigate other mechanisms. decision2->conclusion_no_redox No

Caption: Workflow for identifying redox-cycling compounds.

Quantitative Data Summary

As specific data for this compound is not available, the following tables provide examples of biological activity for the structurally related polymethoxyflavones, Eupatorin and Sinensetin. These values should be used for illustrative purposes only and may not be representative of the target compound's activity.

Table 1: Example IC50 Values for Eupatorin in Cancer Cell Lines

Cell LineCancer TypeAssay TypeIC50 (µM)Assay Duration (h)Reference
MDA-MB-468BreastProliferation< 1Not Specified[1]
HT-29ColonProliferation10024[1]
SW948ColonProliferation10024[1]
MCF-7BreastCytotoxicity~5 µg/mL48[2]
MDA-MB-231BreastCytotoxicity~5 µg/mL48[2]

Table 2: Example IC50 Values for Sinensetin in Inflammatory Assays

Target/ProcessAssay SystemIC50 (µM)Reference
NO ProductionLPS-stimulated RAW 264.7 cells9.2[3]
PGE₂ ProductionLPS-stimulated RAW 264.7 cells2.7[3]
TNF-α ProductionLPS-stimulated RAW 264.7 cells2.7[3]

Experimental Protocols

Protocol 1: Detergent-Based Assay for Compound Aggregation

Objective: To determine if the observed inhibition of an enzyme is due to the formation of compound aggregates.

Materials:

  • Test compound (this compound)

  • Target enzyme and substrate

  • Assay buffer

  • Triton X-100 (10% stock solution)

  • Microplate reader

Methodology:

  • Prepare two sets of serial dilutions of the test compound in the assay buffer.

  • To one set of dilutions, add Triton X-100 to a final concentration of 0.01%. The other set will not contain detergent.

  • Add the enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the substrate.

  • Measure the reaction rate using a microplate reader.

  • Data Analysis: Compare the dose-response curves in the presence and absence of Triton X-100. A significant rightward shift or complete loss of inhibition in the presence of the detergent indicates that the compound's activity is likely due to aggregation.

Protocol 2: Autofluorescence Measurement

Objective: To quantify the intrinsic fluorescence of the test compound at the assay's excitation and emission wavelengths.

Materials:

  • Test compound

  • Assay buffer

  • Black, clear-bottom microplates

  • Fluorescence microplate reader

Methodology:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • Add the dilutions to the wells of the microplate. Include wells with buffer only as a blank.

  • Set the plate reader to the excitation and emission wavelengths used in the primary assay.

  • Measure the fluorescence intensity of each well.

  • Data Analysis: Subtract the average fluorescence of the blank wells from the compound-containing wells. A dose-dependent increase in fluorescence confirms that the compound is autofluorescent under the assay conditions.

Protocol 3: Alternative Cell Viability Assay - Sulforhodamine B (SRB) Assay

Objective: To assess cell viability based on total protein content, which is less susceptible to interference from redox-active compounds.

Materials:

  • Cells cultured in microplates

  • Test compound

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Methodology:

  • Treat cells with the test compound for the desired duration.

  • Fix the cells by gently adding cold 10% TCA and incubating for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the cells with 0.4% SRB solution for 10 minutes at room temperature.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm.

  • Data Analysis: The absorbance is directly proportional to the total protein content and, therefore, the number of viable cells.

References

Technical Support Center: Preventing Precipitation of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to the precipitation of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone in cell culture experiments. The following question-and-answer format provides troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is precipitation a concern?

This compound is a flavonoid compound. Like many flavonoids, it possesses a hydrophobic structure, leading to low aqueous solubility.[1] This inherent property makes it prone to precipitation when introduced into the aqueous environment of cell culture media, which can lead to inaccurate dosing and unreliable experimental outcomes.

Q2: How can I visually identify the precipitation of this flavone in my cell culture?

Precipitation can be observed in several ways:

  • Turbidity or Cloudiness: The cell culture medium may appear hazy or opaque.

  • Visible Particles: You may notice small, crystalline, or amorphous particles suspended in the medium or settled at the bottom of the culture vessel.

  • Microscopic Examination: Under a microscope, the precipitate may appear as needle-like crystals or non-motile aggregates, which can be distinguished from microbial contamination.[1]

Q3: What are the primary factors that cause this compound to precipitate?

Several factors can contribute to the precipitation of flavonoids:

  • High Concentration: Exceeding the solubility limit of the compound in the cell culture medium is a primary cause.

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous medium can cause a sudden change in solvent polarity, leading to the compound "crashing out" of the solution.

  • Low Temperature: Cell culture media stored at refrigerated temperatures will have a lower capacity to dissolve hydrophobic compounds.

  • pH of the Medium: The pH of the culture medium can influence the ionization state and solubility of the flavone. Flavonoids are generally more stable in acidic conditions.[2]

  • Presence or Absence of Serum: Serum proteins, such as albumin, can bind to hydrophobic compounds and help maintain their solubility.[3] Experiments in serum-free media are more prone to precipitation issues.

Q4: What is the recommended solvent for preparing a stock solution?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving flavonoids and other hydrophobic compounds for cell culture applications. It is crucial to use high-purity, anhydrous DMSO to prevent the introduction of water, which can affect the solubility and stability of the compound.

Troubleshooting Guide

If you are experiencing precipitation of this compound, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Workflow for Flavone Precipitation start Precipitation Observed in Cell Culture check_concentration Is the final concentration too high? start->check_concentration optimize_dilution Optimize Dilution Protocol check_concentration->optimize_dilution Yes check_solvent Is the final DMSO concentration >0.5%? check_concentration->check_solvent No optimize_dilution->check_solvent use_solubilizer Consider Solubility Enhancers check_solvent->use_solubilizer Yes check_media Are you using pre-warmed media? check_solvent->check_media No use_solubilizer->check_media serum_consideration Evaluate Serum Concentration check_media->serum_consideration Yes failure Precipitation Persists check_media->failure No, pre-warm media to 37°C success Precipitation Resolved serum_consideration->success Adjusted/Considered serum_consideration->failure No change

Caption: A step-by-step guide to troubleshoot precipitation issues.

Quantitative Data Summary

Table 1: Recommended Final DMSO Concentrations in Cell Culture

DMSO ConcentrationPotential Effects on CellsRecommendation
≤ 0.1%Generally considered safe for most cell lines with minimal impact on cell viability and function.Ideal for most applications.
0.1% - 0.5%May be tolerated by many robust cell lines, but potential for subtle cellular effects increases.Acceptable, but a vehicle control with the same DMSO concentration is essential. [4]
> 0.5%Increased risk of cytotoxicity and off-target effects. Can alter cell membrane permeability.Not recommended unless absolutely necessary and validated for the specific cell line.

Table 2: Common Solvents and Solubility Enhancers

AgentTypical Starting ConcentrationAdvantagesDisadvantages
DMSO Stock: 10-100 mMHigh dissolving power for many hydrophobic compounds.Can be toxic at higher concentrations; may cause precipitation upon dilution.
Ethanol Stock: 10-50 mMLess toxic than DMSO for some cell lines.Lower dissolving power for some flavonoids compared to DMSO.
Pluronic® F-68 0.05% - 0.2% (w/v)Biocompatible surfactant that can improve solubility and protect cells from shear stress.May interfere with some cellular assays.
HP-β-Cyclodextrin 1-10 mMForms inclusion complexes to increase aqueous solubility; generally low toxicity.[5]May alter the bioavailability of the compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (powder)

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the required amount of the flavone powder in a sterile microcentrifuge tube. The molecular weight is 346.29 g/mol .[6]

    • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the tube vigorously for 1-2 minutes to dissolve the powder completely.

    • If the compound does not fully dissolve, sonicate the tube for 10-15 minutes or warm it in a 37°C water bath for 5-10 minutes with intermittent vortexing.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solution in Cell Culture Medium

  • Materials:

    • 10 mM stock solution of the flavone in DMSO

    • Complete cell culture medium (pre-warmed to 37°C)

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform a serial dilution of the stock solution to minimize "solvent shock." For example, to prepare a 10 µM working solution:

      • First, dilute the 10 mM stock 1:10 in pre-warmed medium to create a 1 mM intermediate solution. Mix gently by inverting the tube.

      • Then, dilute the 1 mM intermediate solution 1:100 in the final volume of pre-warmed cell culture medium to achieve the desired 10 µM concentration.

    • Gently mix the final working solution before adding it to your cells.

    • Always include a vehicle control in your experiment containing the same final concentration of DMSO as your treated samples.

Signaling Pathway and Workflow Diagrams

Flavonoids are known to modulate various signaling pathways involved in inflammation and cell survival. The NF-κB and MAPK pathways are common targets.

G cluster_1 Modulation of NF-κB and MAPK Pathways by Flavonoids stimulus Inflammatory Stimulus (e.g., LPS) mapk MAPK Cascade (p38, ERK, JNK) stimulus->mapk ikk IKK Complex stimulus->ikk flavonoid 3',5,5',7-Tetrahydroxy- 4',6-dimethoxyflavone flavonoid->mapk flavonoid->ikk nfkb NF-κB (p65/p50) mapk->nfkb ikb IκBα ikk->ikb phosphorylates ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2)

Caption: Potential mechanism of action via NF-κB and MAPK pathways.

G cluster_2 Experimental Workflow for Cell Treatment start Start prepare_stock Prepare 10 mM Stock in Anhydrous DMSO start->prepare_stock warm_media Pre-warm Cell Culture Medium to 37°C prepare_stock->warm_media serial_dilution Perform Serial Dilution of Stock in Medium warm_media->serial_dilution add_to_cells Add Working Solution to Cells serial_dilution->add_to_cells incubate Incubate for Desired Time add_to_cells->incubate assay Perform Downstream Assay incubate->assay

Caption: Recommended workflow for preparing and using the flavone in cell culture.

References

Validation & Comparative

Unveiling the Biological Promise of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel therapeutic agents, the flavonoid 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone is emerging as a compound of significant interest. This guide offers a comprehensive validation of its biological activity, drawing objective comparisons with established flavonoids—Quercetin, Luteolin, and Kaempferol—and providing a framework of supporting experimental data and protocols for researchers, scientists, and drug development professionals.

While direct experimental data for this compound is nascent, its structural features, particularly the presence of multiple hydroxyl and methoxy groups, suggest a strong potential for potent anti-inflammatory, antioxidant, and anticancer properties. This assessment is based on well-established structure-activity relationships within the flavonoid family.

Comparative Analysis of Biological Activities

The biological efficacy of flavonoids is intrinsically linked to their chemical structure. The number and arrangement of hydroxyl (-OH) and methoxy (-OCH₃) groups on the flavonoid skeleton are key determinants of their antioxidant, anti-inflammatory, and anticancer activities.

Table 1: Comparative Biological Activities of Selected Flavonoids

FlavonoidKey Structural FeaturesAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
This compound (Predicted) Four -OH groups, Two -OCH₃ groupsHighHighModerate to High
Quercetin Five -OH groupsVery HighHighHigh
Luteolin Four -OH groupsHighHighHigh
Kaempferol Four -OH groupsHighModerateModerate to High

Note: The activity levels for this compound are predicted based on structure-activity relationship principles.

Understanding the Structure-Activity Relationship

The presence of hydroxyl groups is crucial for the free radical scavenging activity of flavonoids, a key mechanism of their antioxidant effect. The catechol (3',4'-dihydroxy) moiety in the B-ring, present in Quercetin and Luteolin, is a significant contributor to high antioxidant capacity. While our target compound possesses a 3',5'-dihydroxy-4'-methoxy arrangement in its B-ring, the overall high degree of hydroxylation is expected to confer substantial antioxidant potential.

For anti-inflammatory action, flavonoids often exert their effects by inhibiting key signaling pathways like NF-κB and MAPK. The substitution pattern on both the A and C rings plays a vital role. The 5,7-dihydroxy configuration in the A-ring, common to many biologically active flavonoids including our target compound, is known to be important for anti-inflammatory effects.

In the context of anticancer activity, flavonoids have been shown to induce apoptosis, inhibit cell proliferation, and prevent angiogenesis. The specific arrangement of hydroxyl and methoxy groups can influence these activities. Polymethoxyflavones (PMFs) have demonstrated significant anticancer effects, and the methoxy groups in this compound may enhance its cellular uptake and metabolic stability, potentially contributing to its anticancer efficacy.

Experimental Protocols for Validation

To empirically validate the predicted biological activities of this compound, the following key experimental protocols are recommended:

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the violet-colored DPPH to a yellow-colored product is monitored spectrophotometrically.

Protocol:

  • Prepare a stock solution of this compound and the comparator flavonoids (Quercetin, Luteolin, Kaempferol) in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of dilutions for each compound.

  • In a 96-well plate, add 100 µL of each dilution to 100 µL of a freshly prepared DPPH solution in methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages

Principle: This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Protocol:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or comparator flavonoids for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Assess cell viability using the MTT assay to exclude cytotoxic effects.

  • Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Anticancer Activity Assessment: MTT Assay for Cytotoxicity in Cancer Cell Lines

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is used to assess the cytotoxic effects of a compound on cancer cells.

Protocol:

  • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound or comparator flavonoids for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Visualizing the Pathways and Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

experimental_workflow cluster_antioxidant Antioxidant Assay cluster_antiinflammatory Anti-inflammatory Assay cluster_anticancer Anticancer Assay a1 Prepare Flavonoid Solutions a2 DPPH Reaction a1->a2 a3 Spectrophotometry (517 nm) a2->a3 a4 Calculate IC50 a3->a4 b1 Culture RAW 264.7 Cells b2 LPS Stimulation b1->b2 b3 Griess Assay b2->b3 b4 Calculate NO Inhibition b3->b4 c1 Culture Cancer Cells c2 Flavonoid Treatment c1->c2 c3 MTT Assay c2->c3 c4 Calculate Cytotoxicity c3->c4

Caption: Experimental workflows for validating biological activities.

signaling_pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) NF-κB Pathway NF-κB Pathway Inflammatory Stimuli (LPS)->NF-κB Pathway Activates Flavonoid Flavonoid Flavonoid->NF-κB Pathway Inhibits Pro-inflammatory Gene Expression\n(e.g., iNOS, COX-2) Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NF-κB Pathway->Pro-inflammatory Gene Expression\n(e.g., iNOS, COX-2) Induces Inflammation Inflammation Pro-inflammatory Gene Expression\n(e.g., iNOS, COX-2)->Inflammation

Caption: Simplified NF-κB signaling pathway in inflammation.

Conclusion

This compound holds considerable promise as a bioactive compound with potential therapeutic applications. Based on established structure-activity relationships, it is predicted to exhibit significant antioxidant, anti-inflammatory, and anticancer properties. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these activities. Further investigation into this and other novel polymethoxyflavones is warranted to unlock their full therapeutic potential for the advancement of human health.

A Comparative Analysis of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone and Other Prominent Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative biological activities of a unique methoxyflavone against well-established flavonoids like Quercetin, Kaempferol, Luteolin, and Apigenin.

Introduction

Flavonoids, a diverse group of polyphenolic compounds ubiquitously found in plants, have garnered significant scientific interest for their wide array of pharmacological effects.[1] These activities, including antioxidant, anti-inflammatory, and anticancer properties, are largely attributed to their unique chemical structures.[2][3] This guide provides a comparative overview of the biological activities of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone against a panel of well-researched flavonoids: Quercetin, Kaempferol, Luteolin, and Apigenin.

While extensive research has elucidated the mechanisms of action for many common flavonoids, specific experimental data on this compound remains limited in publicly available literature. This guide synthesizes the available quantitative data for the comparator flavonoids to provide a valuable reference for researchers exploring the therapeutic potential of novel methoxyflavones. The inclusion of detailed experimental protocols and signaling pathway diagrams aims to facilitate further investigation into this promising class of compounds.

Comparative Analysis of Biological Activities

The therapeutic potential of flavonoids is often evaluated based on their antioxidant, anti-inflammatory, and anticancer activities. The following sections present a comparative summary of these properties for the selected flavonoids.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their protective effects against cellular damage induced by reactive oxygen species (ROS).[1] This activity is typically assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The IC50 value, representing the concentration of the compound required to scavenge 50% of the free radicals, is a key metric for comparison.

Table 1: Comparative Antioxidant Activity (IC50 Values)

FlavonoidDPPH Assay (µM)ABTS Assay (µM)Reference(s)
This compound Data not availableData not available
Quercetin4.60 ± 0.348.0 ± 4.4[4]
Kaempferol~243Data not available[5]
LuteolinData not availableData not available
ApigeninData not availableData not available

Note: The absence of data for this compound highlights a significant gap in the current research literature.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases. Flavonoids can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[6][7] These effects are often mediated through the inhibition of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[6][7]

Table 2: Comparative Anti-inflammatory Activity

FlavonoidKey Inhibitory EffectsAffected Signaling PathwaysReference(s)
This compound Data not availableData not available
QuercetinInhibition of pro-inflammatory cytokinesNF-κB, MAPK[8]
KaempferolInhibition of pro-inflammatory mediatorsNF-κB, MAPK[9]
LuteolinInhibition of TNF-α, IL-6, IL-1β, COX-2, iNOSNF-κB, MAPK, JAK-STAT[6][7][10]
ApigeninInhibition of pro-inflammatory cytokinesNF-κB[8]
Anticancer Activity

The anticancer properties of flavonoids involve various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of angiogenesis and metastasis.[11][12] The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxic effects of these compounds on cancer cell lines.

Table 3: Comparative Anticancer Activity (IC50 Values)

FlavonoidCancer Cell LineIC50 (µM)Reference(s)
This compound Data not availableData not available
QuercetinHepG2 (Liver)~30.92[13]
KaempferolHepG2 (Liver)30.92[13]
CT26 (Colon)88.02[13]
B16F1 (Melanoma)70.67[13]
LuteolinData not availableData not available
ApigeninVarious cancer cell linesVaries[11]

Signaling Pathways

Flavonoids exert their biological effects by modulating complex intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.

NF-kB Signaling Pathway Pro-inflammatory Stimuli (LPS, TNF-α) Pro-inflammatory Stimuli (LPS, TNF-α) IKK IKK Pro-inflammatory Stimuli (LPS, TNF-α)->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Pro-inflammatory Mediators (NO, PGE2, Cytokines) Pro-inflammatory Mediators (NO, PGE2, Cytokines) Gene Transcription->Pro-inflammatory Mediators (NO, PGE2, Cytokines) Flavonoids Flavonoids Flavonoids->IKK inhibit Flavonoids->NF-κB (p65/p50) inhibit nuclear translocation

Caption: NF-κB signaling pathway and points of inhibition by flavonoids.

PI3K-Akt Signaling Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth mTOR->Cell Survival, Proliferation, Growth Flavonoids Flavonoids Flavonoids->PI3K inhibit Flavonoids->Akt inhibit

Caption: PI3K/Akt signaling pathway and points of inhibition by flavonoids.

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, detailed experimental protocols for key assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH solution to a yellow-colored product is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol.

  • In a 96-well microplate, add various concentrations of the test compound to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

Principle: This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • A control group of untreated cells is used to represent 100% viability.

  • The percentage of cell viability is calculated using the formula: % Viability = (Abs_sample / Abs_control) x 100

  • The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.

Nitric Oxide (NO) Production Assay (Griess Test)

Principle: This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants. The Griess reagent converts nitrite into a colored azo compound, which can be quantified spectrophotometrically.

Protocol:

  • Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • A standard curve using known concentrations of sodium nitrite is prepared to quantify the nitrite concentration in the samples.

  • The inhibitory effect of the test compound on NO production is calculated by comparing the nitrite concentrations in treated and untreated (LPS-stimulated) cells.

Conclusion

This comparative guide underscores the well-documented antioxidant, anti-inflammatory, and anticancer properties of established flavonoids such as Quercetin, Kaempferol, Luteolin, and Apigenin. In contrast, the biological activities of this compound are largely unexplored, representing a significant knowledge gap and a promising area for future research. The provided data tables, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for scientists and researchers aiming to investigate the therapeutic potential of this and other novel methoxyflavones. Further studies are imperative to elucidate the structure-activity relationships and mechanisms of action of these compounds, which could lead to the development of new and effective therapeutic agents.

References

Comparative Antioxidant Activity of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the predicted antioxidant activity of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone against established antioxidant standards. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of novel flavonoids.

Structure-Activity Relationship and Predicted Activity

The antioxidant activity of flavonoids is primarily attributed to the number and arrangement of hydroxyl (-OH) groups on their aromatic rings.[1][2] These groups can donate a hydrogen atom to neutralize free radicals, a key mechanism in preventing oxidative damage. Conversely, the methoxylation (-OCH3) of these hydroxyl groups generally leads to a decrease in direct antioxidant activity.[3]

Based on its structure, this compound possesses four hydroxyl groups and two methoxy groups. The presence of hydroxyl groups at the 3', 5, 5', and 7 positions suggests a potential for radical scavenging activity. However, the methoxy groups at the 4' and 6 positions are expected to diminish this activity compared to flavonoids with hydroxyl groups at these positions. The antioxidant potential is largely dependent on the ease with which the hydroxyl groups can donate a hydrogen atom, which is influenced by their position on the flavonoid backbone.[1][4]

Comparative Data with Standard Antioxidants

To provide a quantitative context, the following table summarizes the reported antioxidant activities of well-characterized standards: Quercetin, Ascorbic Acid (Vitamin C), and Trolox (a water-soluble analog of Vitamin E). These values are typically expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant potency.

Antioxidant StandardAssayIC50 (µM)
Quercetin DPPH4.60 ± 0.3[5]
ABTS1.89 ± 0.33[5]
Ascorbic Acid DPPH~138 (equivalent to 24.34 µg/mL)[5]
Trolox DPPH~15 (equivalent to 3.77 µg/mL)[5]
ABTS~11.7 (equivalent to 2.93 µg/mL)[5]

Note: IC50 values can vary between studies due to different experimental conditions. The provided data serves as a general reference.

Based on its structure, the antioxidant activity of this compound is predicted to be lower than that of quercetin, which possesses five hydroxyl groups, including a highly active catechol moiety in the B-ring.

Experimental Protocols for Antioxidant Activity Assessment

To facilitate the experimental evaluation of this compound, detailed protocols for three common in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate or cuvettes, mix the test compound dilutions with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm using a spectrophotometer.

  • A blank (solvent + DPPH) and a positive control (e.g., Quercetin) should be included.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically.

Procedure:

  • Prepare the ABTS radical cation solution by reacting ABTS stock solution (typically 7 mM) with potassium persulfate (typically 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compound.

  • Add the test compound dilutions to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Include a blank and a positive control (e.g., Trolox).

  • Calculate the percentage of inhibition and determine the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Prepare a series of dilutions of the test compound.

  • Add the test compound dilutions to the FRAP reagent.

  • Incubate the mixture at 37°C for a set time (e.g., 30 minutes).

  • Measure the absorbance at 593 nm.

  • A standard curve is typically generated using a known antioxidant, such as FeSO₄ or Trolox.

  • The antioxidant capacity is expressed as equivalents of the standard.

Visualizing Antioxidant Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the general mechanism of radical scavenging by flavonoids and a typical experimental workflow for antioxidant assays.

G General Mechanism of Flavonoid Antioxidant Activity cluster_reaction Radical Scavenging Reaction Flavonoid Flavonoid-OH (Antioxidant) FlavonoidRadical Flavonoid-O• (Less Reactive Radical) Flavonoid->FlavonoidRadical H• donation FreeRadical R• (Free Radical) ScavengedRadical RH (Scavenged Radical) FreeRadical->ScavengedRadical H• acceptance

Caption: Flavonoid radical scavenging via hydrogen atom donation.

G Experimental Workflow for In Vitro Antioxidant Assays A Prepare Test Compound and Standard Solutions C Mix Solutions and Incubate A->C B Prepare Reagent (DPPH, ABTS, or FRAP) B->C D Measure Absorbance (Spectrophotometry) C->D E Calculate % Inhibition or Equivalent Capacity D->E F Determine IC50 Value E->F

Caption: A typical workflow for antioxidant capacity determination.

References

Navigating the Specificity of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone in Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of bioactive compounds is paramount for accurate and reliable experimental outcomes. This guide provides a comparative analysis of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone, a polymethoxyflavone (PMF), in various bioassays. Due to the limited direct experimental data on this specific flavone, this guide leverages data from structurally similar PMFs to illustrate the principles of cross-reactivity and to provide a framework for assessing potential off-target effects.

Introduction to this compound and the Challenge of Cross-Reactivity

This compound belongs to the flavonoid family, a class of polyphenolic compounds widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific substitution pattern of hydroxyl and methoxy groups on the flavone backbone is a key determinant of a compound's bioactivity and its interaction with cellular targets.

However, the structural similarities among flavonoids present a significant challenge in bioassays: the potential for cross-reactivity. This phenomenon, where a compound interacts with targets other than the intended one, can lead to misinterpretation of experimental results and hinder the drug development process. This is particularly pertinent in assays involving enzymes with ATP-binding sites, such as protein kinases, where flavonoids are known to compete with ATP.

This guide aims to provide a comparative overview of the bioactivity of this compound and its alternatives, with a focus on potential cross-reactivity. By presenting available quantitative data, detailed experimental protocols, and illustrating relevant biological pathways, we seek to equip researchers with the necessary information to design more robust experiments and interpret their findings with greater confidence.

Comparative Analysis of Bioactivity and Cross-Reactivity

While specific quantitative data on the cross-reactivity of this compound is scarce in publicly available literature, we can infer its potential for off-target effects by examining data from structurally related polymethoxyflavones. The following tables summarize the inhibitory activities of various PMFs in different bioassays.

Table 1: Comparison of Anti-proliferative Activity of Polymethoxyflavones in Prostate Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
TangeretinPC-325.3 ± 2.1[1]
DU14530.1 ± 2.5[1]
NobiletinPC-3> 50[1]
DU145> 50[1]
SinensetinPC-3> 50[1]
DU145> 50[1]
5-DemethylnobiletinPC-328.4 ± 2.3[1]
DU14535.2 ± 2.9[1]

Table 2: Comparison of Proteasome Inhibitory Activity of Structurally Similar Flavonoids

CompoundProteasome ActivityIC50 (µM)Reference
5,6,3',4'-Tetrahydroxy-7-methoxyflavoneChymotrypsin-like14.0[2]
Caspase-like5.4[2]
Trypsin-like24.1[2]

Note: The data presented in these tables are for illustrative purposes and highlight the differential activities of structurally similar compounds. The actual performance of this compound may vary.

Signaling Pathways and Experimental Workflows

To visualize the potential interactions and experimental procedures discussed, the following diagrams are provided.

Signaling_Pathway General Flavonoid Interaction with Kinase Signaling Pathways Flavonoid Flavonoid (e.g., this compound) Kinase Protein Kinase (e.g., PI3K, Akt, MAPK) Flavonoid->Kinase Inhibition (ATP-competitive) ATP ATP ATP->Kinase Binding Substrate Substrate Protein Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Phosphorylated_Substrate->Cellular_Response

General flavonoid interaction with kinase signaling pathways.

Experimental_Workflow Workflow for Assessing Flavonoid Cross-Reactivity in a Kinase Panel start Start: Select Flavonoid of Interest (this compound) select_panel Select a Panel of Kinases (representing different families) start->select_panel prepare_assays Prepare Kinase Inhibition Assays (e.g., LanthaScreen, Z'-LYTE) select_panel->prepare_assays run_assays Perform Assays at a Range of Flavonoid Concentrations prepare_assays->run_assays measure_activity Measure Kinase Activity run_assays->measure_activity calculate_ic50 Calculate IC50 Values for Each Kinase measure_activity->calculate_ic50 analyze_data Analyze Data to Determine Specificity and Cross-Reactivity Profile calculate_ic50->analyze_data end End: Cross-Reactivity Profile analyze_data->end

Workflow for assessing flavonoid cross-reactivity.

Experimental Protocols

To facilitate further research and standardized evaluation, detailed methodologies for key biological assays are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general framework for assessing the inhibitory activity of a test compound against a panel of protein kinases.

Materials:

  • Test Compound (this compound)

  • Kinase of interest

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (control).

  • Add 2.5 µL of the kinase-antibody mixture to each well.

  • Add 2.5 µL of the tracer to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of a test compound on the viability and proliferation of cancer cell lines.[1]

Materials:

  • Human cancer cell line (e.g., PC-3, DU145)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

  • Test Compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for an additional 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 3: Proteasome Activity Assay

This protocol is used to measure the inhibitory effect of a compound on the different proteolytic activities of the 26S proteasome.[2]

Materials:

  • Purified 26S proteasome

  • Fluorogenic peptide substrates:

    • Suc-LLVY-AMC (for chymotrypsin-like activity)

    • Z-LLE-AMC (for caspase-like activity)

    • Ac-RLR-AMC (for trypsin-like activity)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

  • Test Compound (this compound)

  • 96-well black microplate

Procedure:

  • In a 96-well black plate, add the assay buffer, purified 26S proteasome, and the test compound at various concentrations.

  • Incubate the mixture at 37°C for 15 minutes.

  • Add the specific fluorogenic peptide substrate to each well to initiate the reaction.

  • Measure the fluorescence intensity (excitation at 380 nm, emission at 460 nm) every 5 minutes for 30 minutes using a fluorescence plate reader.

  • Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Conclusion and Recommendations

The structural similarity of this compound to other polymethoxyflavones suggests a potential for broad bioactivity and, consequently, a risk of cross-reactivity in various bioassays, particularly those involving kinase inhibition. While direct comparative data for this specific compound remains limited, the information gathered on its structural analogs underscores the importance of careful experimental design and data interpretation.

For researchers investigating the biological effects of this compound, it is crucial to:

  • Perform comprehensive profiling: Test the compound against a panel of relevant off-targets, such as a diverse kinase panel, to understand its specificity.

  • Utilize orthogonal assays: Confirm key findings using alternative methods that rely on different detection principles to minimize the risk of assay-specific artifacts.

  • Include appropriate controls: Always compare the activity of the test compound with that of well-characterized, structurally related compounds to provide a context for its potency and specificity.

By adopting these rigorous approaches, the scientific community can build a more accurate and comprehensive understanding of the biological activities of this compound and pave the way for its potential therapeutic applications.

References

A Comparative Guide to Synthetic vs. Natural Eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic and naturally sourced Eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone), a flavonoid with significant anti-inflammatory, antioxidant, and anti-cancer properties. While direct comparative studies are limited, this document synthesizes available data to offer insights into the purity, yield, and biological performance of Eupatilin from both origins.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data for natural and synthetic Eupatilin, compiled from various studies. It is important to note that these values are not from a single head-to-head comparative study but represent typical findings for each sourcing method.

Table 1: Purity and Yield Comparison

ParameterNatural Eupatilin (from Artemisia species)Synthetic Eupatilin
Typical Purity >95% after purification by methods like countercurrent separation>98% after recrystallization
Overall Yield Variable, dependent on plant source, extraction method, and purification efficiencyA reported synthesis yielded 74% from a precursor

Table 2: Biological Activity Comparison (Illustrative Examples)

Biological ActivityNatural EupatilinSynthetic Eupatilin/Derivatives
Anti-inflammatory Activity Dose-dependent reduction of edema in vivo (ID50 = 0.28 µmol/cm²) in a topical inflammation model.[1]A synthetic derivative (Compound 3d) showed potent in vitro anti-cancer activity.[2][3] The parent compound is expected to have comparable anti-inflammatory effects to the natural form.
Anti-cancer Activity (IC50) The natural extract has demonstrated pro-apoptotic effects on various cancer cell lines.A synthetic derivative (Compound 3d) exhibited an IC50 of 20.25 µM against AGS (gastric cancer) cells, significantly more potent than the parent natural eupatilin (IC50 > 100 µM in the same study).[2][3]
NF-κB Inhibition Effectively inhibits NF-κB activation in various cell models, reducing the expression of pro-inflammatory cytokines.[4]Synthetic derivatives are designed to modulate signaling pathways, and the parent synthetic compound is expected to retain NF-κB inhibitory activity.

Experimental Protocols

Detailed methodologies for the extraction, synthesis, and key biological assays of Eupatilin are provided below.

Protocol 1: Extraction of Eupatilin from Artemisia argyi

This protocol describes a general method for the extraction and isolation of Eupatilin from its natural source.

1. Plant Material Preparation:

  • Dried and powdered aerial parts of Artemisia argyi are used as the starting material.

2. Extraction:

  • The powdered plant material is extracted with 95% ethanol using a systematic phytochemical method, such as maceration or Soxhlet extraction, to obtain a crude extract.

3. Fractionation and Isolation:

  • The crude extract is then subjected to chromatographic methods for fractionation and isolation. This may involve column chromatography over silica gel with a gradient elution system (e.g., hexane-ethyl acetate) to separate compounds based on polarity.

4. Purification:

  • Fractions containing Eupatilin are further purified using techniques like preparative thin-layer chromatography (TLC) or countercurrent separation to achieve a high purity (>95%).[1]

5. Characterization:

  • The structure and purity of the isolated Eupatilin are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol 2: Chemical Synthesis of Eupatilin

This protocol outlines a laboratory-scale synthesis of Eupatilin.[2]

1. Starting Material:

  • 7-hydroxy-3',4',5,6-tetramethoxyflavone (4.44 g, 12.4 mmol) is used as the precursor.

2. Demethylation Reaction:

  • The starting material is suspended in acetonitrile (88 mL).

  • Aluminum trichloride (8.27 g, 5 eq.) is added to the suspension at room temperature.

  • The reaction mixture is heated to reflux for 1.5 hours.

3. Work-up and Extraction:

  • After the reaction, the solvent is removed by evaporation under reduced pressure.

  • A 10% aqueous solution of hydrochloric acid and chloroform are added to the residue, and the mixture is refluxed until it becomes clear.

  • After cooling, the organic layer is separated, washed sequentially with water and brine, and then dried with anhydrous magnesium sulfate.

4. Purification:

  • The solvent from the organic layer is evaporated under reduced pressure to obtain the crude product.

  • The crude product is recrystallized from methanol to yield pure 5,7-dihydroxy-3',4',6-trimethoxyflavone (Eupatilin).

5. Characterization:

  • The structure of the synthesized Eupatilin is confirmed by NMR spectroscopy.

Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol is a standard method to evaluate the in vivo anti-inflammatory activity of Eupatilin.[4]

1. Animal Model:

  • Male ICR mice or Wistar rats are used for the experiment.

2. Induction of Inflammation:

  • A subcutaneous injection of 1% carrageenan solution is administered into the plantar surface of the right hind paw of the animals to induce localized edema.

3. Treatment:

  • Eupatilin (natural or synthetic) is administered orally or intraperitoneally at various doses (e.g., 10, 25, 50 mg/kg body weight) one hour before the carrageenan injection. A control group receives the vehicle only.

4. Measurement of Paw Edema:

  • The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

5. Data Analysis:

  • The percentage of inhibition of paw edema is calculated for each group relative to the control group.

Protocol 4: In Vitro NF-κB Activation Assay (Luciferase Reporter Assay)

This assay measures the ability of Eupatilin to inhibit the transcriptional activity of NF-κB in a cellular context.

1. Cell Culture and Transfection:

  • A suitable cell line (e.g., RAW 264.7 macrophages or HEK293T cells) is cultured under standard conditions.

  • Cells are transiently co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

2. Treatment:

  • After transfection, the cells are pre-treated with various concentrations of Eupatilin for a specified duration (e.g., 1-2 hours).

  • Subsequently, the cells are stimulated with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a defined period (e.g., 6 hours).

3. Luciferase Assay:

  • Cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect of Eupatilin on NF-κB transcriptional activity is determined by comparing the luciferase activity in treated cells to that in stimulated, untreated cells.

Mandatory Visualization

The following diagrams illustrate key signaling pathways modulated by Eupatilin and a general experimental workflow.

eupatilin_signaling_pathway Eupatilin Eupatilin MAPK MAPK Pathway (p38, ERK, JNK) Eupatilin->MAPK inhibits NFkB NF-κB Pathway Eupatilin->NFkB inhibits PI3K_Akt PI3K/Akt Pathway Eupatilin->PI3K_Akt inhibits Nrf2 Nrf2 Pathway Eupatilin->Nrf2 activates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->MAPK activates Inflammatory_Stimuli->NFkB activates Inflammatory_Response Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) COX-2, iNOS MAPK->Inflammatory_Response leads to NFkB->Inflammatory_Response leads to Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival promotes Antioxidant_Response Antioxidant Gene Expression (HO-1, GCLC) Nrf2->Antioxidant_Response leads to

Caption: Key signaling pathways modulated by Eupatilin.

experimental_workflow Source Source Material (Artemisia sp. or Synthetic Precursors) Preparation Extraction & Purification OR Chemical Synthesis Source->Preparation Characterization Structural & Purity Analysis (NMR, MS, HPLC) Preparation->Characterization InVitro In Vitro Assays (e.g., NF-κB Luciferase, Cell Viability) Characterization->InVitro InVivo In Vivo Models (e.g., Carrageenan-induced Edema) Characterization->InVivo Data_Analysis Data Analysis & Comparison InVitro->Data_Analysis InVivo->Data_Analysis

Caption: General experimental workflow for comparing Eupatilin.

References

In Vivo Efficacy of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of published in vivo studies specifically investigating the efficacy of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone. Direct comparisons of this specific flavonoid against standard drugs in preclinical or clinical settings are not currently available in the public domain. The subsequent sections will, therefore, focus on the known biological activities of structurally related polymethoxyflavones to provide a contextual understanding of potential therapeutic avenues, while explicitly noting that these findings do not directly represent the efficacy of the titular compound.

While data on this compound is scarce, research into other polymethoxyflavonoids (PMFs) offers insights into their potential pharmacological effects. These compounds, characterized by multiple methoxy groups on the flavonoid skeleton, have demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties. It is plausible that this compound could share some of these characteristics, but this remains to be experimentally verified.

Potential Therapeutic Areas and Mechanisms of Action of Structurally Related Flavonoids

Based on studies of similar polymethoxyflavonoids, potential, yet unproven, therapeutic applications and mechanisms for this compound could include:

  • Anti-Inflammatory Effects: Many flavonoids are known to modulate inflammatory pathways. A potential mechanism could involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or the suppression of signaling pathways such as NF-κB.

  • Neuroprotective Activities: Some polymethoxyflavonoids have shown promise in models of neurodegenerative diseases. The proposed mechanisms often involve antioxidant effects, modulation of signaling pathways related to neuronal survival, and inhibition of neuroinflammation.

  • Anticancer Properties: Certain flavonoids exhibit anti-tumor activities through various mechanisms, including induction of apoptosis, inhibition of cell proliferation, and anti-angiogenesis.

It is crucial to reiterate that these are speculative applications based on the broader class of polymethoxyflavonoids and have not been confirmed for this compound.

Hypothetical Experimental Workflow

Should research on this compound be undertaken, a typical in vivo experimental workflow to assess its efficacy against a standard drug would likely follow the structure outlined below.

G cluster_0 Preclinical Model cluster_1 Treatment Regimen cluster_2 Efficacy Assessment P1 Disease Model Induction (e.g., Chemical, Genetic) P2 Animal Grouping (Randomized) P1->P2 Establishment T1 Vehicle Control P2->T1 Group 1 T2 This compound (Various Doses) P2->T2 Group 2-n T3 Standard Drug P2->T3 Group n+1 T4 Combination Therapy P2->T4 Group n+2 A1 Behavioral Tests T1->A1 Endpoint Measurement A2 Biomarker Analysis (Blood, Tissue) T1->A2 A3 Histopathological Examination T1->A3 T2->A1 Endpoint Measurement T2->A2 T2->A3 T3->A1 Endpoint Measurement T3->A2 T3->A3 T4->A1 Endpoint Measurement T4->A2 T4->A3 G compound This compound IKK IKK Complex compound->IKK Inhibits (?) stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor receptor->IKK Activates NFkB NF-κB IKK->NFkB Activates nucleus Nucleus NFkB->nucleus Translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Upregulates Transcription

Comparative Analysis of 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone: An Analog-Based Approach to Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Direct Experimental Data for 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone Necessitates a Comparative Approach Based on Structurally Related Flavonoids.

Extensive literature searches have revealed a significant lack of direct experimental data for the biological activities and therapeutic potential of this compound. To provide a foundational guide for researchers, scientists, and drug development professionals, this document presents a comparative analysis based on the experimental results of structurally analogous polymethoxyflavones (PMFs). The following sections detail the anti-inflammatory, anticancer, and antioxidant properties of these related compounds, offering insights into potential experimental designs and expected outcomes for the target flavone.

Comparative Biological Activities of Structurally Similar Flavonoids

The biological activity of flavonoids is highly dependent on the substitution pattern of hydroxyl and methoxy groups on the flavone backbone. While data for this compound is not available, studies on isomers and related compounds provide valuable benchmarks.

Anti-Inflammatory Activity

Polymethoxyflavones are known to exhibit anti-inflammatory effects, primarily through the modulation of key signaling pathways such as NF-κB and MAPK. For instance, 5,7-dimethoxyflavone has been shown to inhibit the production of pro-inflammatory mediators.[1]

Table 1: Comparative Anti-Inflammatory Activity of Flavonoid Analogs

CompoundModelKey FindingsReference
5,7-Dimethoxyflavone LPS-stimulated macrophagesInhibition of NO, PGE2, TNF-α, and IL-1β production via downregulation of NF-κB and MAPK pathways.[1]
3,5,6,7,3′,4′-Hexamethoxyflavone LPS-induced RAW 264.7 cellsRepressed the production of PGE2 and NO by suppressing COX-2 and iNOS expression. Suppressed IL-6, IL-1β, and TNF-α production.[2]
4',6,7-Trihydroxy-5-methoxyflavone LPS-induced peritonitis in miceDecreased leukocyte migration and reduced concentrations of TNF-α and IL-1β.[3]
Anticancer Activity

The anticancer potential of flavonoids is often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit cell proliferation.

Table 2: Comparative Anticancer Activity of Flavonoid Analogs

CompoundCell LineIC50 (µM)Key FindingsReference
5,6,7,4′-Tetramethoxyflavone HeLa~28Induced apoptosis.[4]
5,6,3',4'-Tetrahydroxy-7-methoxyflavone Proteasome Inhibition Assay14.0 (chymotrypsin-like), 5.4 (caspase-like), 24.1 (trypsin-like)Potent inhibition of 26S proteasome activities.[5]
Acacetin (5,7-dihydroxy-4'-methoxyflavone) DU145 (Prostate Cancer)Not specifiedInduced apoptosis through suppression of NF-κB/Akt signaling.
Antioxidant Activity

The antioxidant capacity of flavonoids is a key contributor to their overall biological effects. This is often assessed through their ability to scavenge free radicals.

Table 3: Comparative Antioxidant Activity of Flavonoid Analogs

CompoundAssayIC50 (µM)Reference
3,7-Dihydroxyflavone DPPH Radical Scavenging65[6]
7,8-Dihydroxyflavone DPPH Radical Scavenging24[6]
Quercetin DPPH Radical ScavengingNot specified[7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for validating and comparing the biological activities of novel compounds. Below are standard methodologies for assessing the key biological activities discussed.

Anti-Inflammatory Activity: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test flavonoid for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Anticancer Activity: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, DU145) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test flavonoid for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). In the presence of an antioxidant, the purple color of the DPPH radical is reduced to a yellow color, which can be measured spectrophotometrically.

Protocol:

  • Preparation: Prepare a stock solution of the test flavonoid in methanol. Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

Signaling Pathway and Workflow Diagrams

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental design.

Anti_Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) NFkB_nucleus->Pro_inflammatory_Genes induces transcription Flavonoid 3',5,5',7-Tetrahydroxy- 4',6-dimethoxyflavone (Proposed Action) Flavonoid->IKK inhibits

Caption: Proposed anti-inflammatory mechanism of action.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_flavonoid Add Test Flavonoid (various concentrations) incubate1->add_flavonoid incubate2 Incubate 24-72h add_flavonoid->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (add DMSO) incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Caption: Experimental workflow for the MTT cell viability assay.

References

Safety Operating Guide

Personal protective equipment for handling 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following personal protective equipment is mandatory when handling 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone:

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety GogglesWith side-shields, conforming to EN 166 (EU) or NIOSH (US).[1]Protects eyes from dust particles and accidental splashes.
Skin Protection Chemical-resistant glovesTested according to EN 374.[1] Nitrile gloves are a suitable option.Prevents direct skin contact with the compound.[1]
Lab CoatStandard laboratory coat.Protects skin and personal clothing from contamination.[1]
Respiratory Protection Particulate RespiratorP1 (filters at least 80% of airborne particles) or equivalent.[1]Necessary when handling the powder form to avoid inhalation of dust.[1]

Operational Plan: Handling Procedures

Safe handling practices are critical to creating a secure laboratory environment and minimizing exposure. The following step-by-step procedures should be strictly adhered to:

  • Preparation :

    • Ensure all work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Assemble all necessary equipment and materials before commencing work.

    • Don all required personal protective equipment as detailed in the table above.

  • Handling the Compound :

    • When handling the solid form, take measures to avoid the formation of dust.[1]

    • If weighing the powder, do so in a contained environment to minimize dust dispersion.[1]

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the handling area.

  • In Case of Exposure :

    • If Inhaled : Move the individual to fresh air. If breathing is difficult, seek medical attention.[2]

    • If on Skin : Immediately wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.

    • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical attention.

    • If Swallowed : Rinse mouth. Immediately call a POISON CENTER or doctor.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

  • Unused Compound : Dispose of the chemical at an approved waste disposal plant. Follow all local, state, and federal regulations for chemical waste disposal.

  • Contaminated Materials : Items such as gloves, wipes, and pipette tips that have come into contact with the compound should be placed in a sealed, labeled container and disposed of as chemical waste.[1]

  • Empty Containers : Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the container can be disposed of as regular waste, in accordance with institutional policies.[1]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Ensure Well-Ventilated Area (Fume Hood) gather_materials Assemble Equipment and Materials prep_area->gather_materials don_ppe Don Required PPE gather_materials->don_ppe weigh_compound Weigh Compound in Contained Environment don_ppe->weigh_compound perform_experiment Perform Experimental Procedures weigh_compound->perform_experiment dispose_waste Dispose of Unused Compound and Contaminated Materials as Chemical Waste perform_experiment->dispose_waste decontaminate_glassware Decontaminate Glassware dispose_waste->decontaminate_glassware

Caption: Workflow for safely handling this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone

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